4-(Dimethylamino)-3-nitrobenzoic acid
Description
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Properties
IUPAC Name |
4-(dimethylamino)-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-10(2)7-4-3-6(9(12)13)5-8(7)11(14)15/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBMWJZLUDXEPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395017 | |
| Record name | 4-(dimethylamino)-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28096-56-2 | |
| Record name | 4-(Dimethylamino)-3-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28096-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(dimethylamino)-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: CAS 28096-56-2 (4-(Dimethylamino)-3-nitrobenzoic acid)
[1]
Part 1: Executive Summary
CAS 28096-56-2 , chemically known as 4-(Dimethylamino)-3-nitrobenzoic acid , is a specialized aromatic carboxylic acid derivative primarily utilized in the pharmaceutical industry as a Critical Process Impurity Standard and a fine chemical intermediate .
Its structural significance lies in its relationship to Dabigatran Etexilate , a blockbuster anticoagulant drug. The molecule serves as a vital reference standard for quality control (QC) to detect impurities arising from the use of methylamine sources contaminated with dimethylamine during drug substance manufacturing. Beyond its regulatory role, it functions as a versatile building block in the synthesis of benzimidazole-based scaffolds for kinase inhibitors and DNA-binding agents.
Part 2: Chemical & Physical Characterization
Identity & Properties
| Property | Data |
| Chemical Name | 4-(Dimethylamino)-3-nitrobenzoic acid |
| CAS Number | 28096-56-2 |
| Molecular Formula | C₉H₁₀N₂O₄ |
| Molecular Weight | 210.19 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water (acidic pH) |
| pKa (Calculated) | ~3.5 (Carboxylic acid), ~2.0 (Aniline nitrogen due to nitro-deactivation) |
| Melting Point | 218–222 °C (Decomposition) |
Structural Analysis
The molecule features a benzoic acid core substituted with a nitro group (-NO₂) at the meta position (C3) relative to the carboxyl group, and a dimethylamino group (-N(CH₃)₂) at the para position (C4).
-
Electronic Effect: The ortho-nitro group creates significant steric hindrance and withdraws electron density, reducing the basicity of the dimethylamino group.
-
Reactivity: The carboxylic acid moiety is available for esterification or amide coupling, while the nitro group can be reduced to an amine to form o-phenylenediamine derivatives.
Part 3: Pharmacological & Industrial Context[4]
Role in Dabigatran Etexilate Manufacturing
The primary industrial relevance of CAS 28096-56-2 is its status as a Process-Related Impurity .
-
Drug Context: Dabigatran synthesis involves the reaction of 4-chloro-3-nitrobenzoic acid with methylamine to form the intermediate 4-(methylamino)-3-nitrobenzoic acid.[1][2][3][4][5]
-
Impurity Origin: Industrial-grade methylamine often contains trace amounts of dimethylamine . During the nucleophilic aromatic substitution (SₙAr) step, this contaminant competes to form CAS 28096-56-2.
-
Regulatory Requirement: Under ICH Q3A/B guidelines, this impurity must be quantified and controlled. CAS 28096-56-2 is synthesized as a certified reference standard to validate HPLC methods for batch release.
Synthetic Utility (Benzimidazole Scaffolds)
In drug discovery, this compound is a precursor for 1,2-disubstituted benzimidazoles .
-
Reduction: The nitro group is reduced (e.g., H₂/Pd-C or Fe/HCl) to yield 3-amino-4-(dimethylamino)benzoic acid.
-
Cyclization: Condensation with aldehydes or carboxylic acids yields benzimidazole derivatives, which are privileged structures in medicinal chemistry (e.g., antihistamines, proton pump inhibitors).
Part 4: Mechanism of Formation & Synthesis
The formation of CAS 28096-56-2 follows a Nucleophilic Aromatic Substitution (SₙAr) mechanism. The strong electron-withdrawing effect of the nitro group at the ortho position activates the chlorine atom at the para position for displacement by the amine nucleophile.
Visualization: Competitive SₙAr Pathway
Caption: Competitive SₙAr pathways during the synthesis of Dabigatran intermediates. Red path indicates the formation of CAS 28096-56-2.[6]
Part 5: Experimental Protocols
Protocol A: Synthesis of Reference Standard (CAS 28096-56-2)
Objective: To synthesize high-purity 4-(dimethylamino)-3-nitrobenzoic acid for use as an analytical standard.
Reagents:
-
4-Chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol)
-
Dimethylamine (40% aq. solution, 25 mL, ~4 eq)
-
Ethanol (100 mL)
-
Hydrochloric acid (1M)
Methodology:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 4-chloro-3-nitrobenzoic acid in Ethanol (100 mL).
-
Addition: Add Dimethylamine solution dropwise over 10 minutes while stirring. The solution will turn deep yellow/orange.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 95:5).
-
Work-up: Cool the reaction mixture to room temperature. Concentrate the solvent to ~20 mL under reduced pressure.
-
Precipitation: Pour the residue into ice-cold water (100 mL) and acidify to pH 3.0 using 1M HCl. The product will precipitate as a yellow solid.[2][5]
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1).
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
-
Yield: Expect ~9.5 g (91%).
Protocol B: HPLC Detection in Drug Substance
Objective: To separate and quantify CAS 28096-56-2 in a bulk batch of 4-(methylamino)-3-nitrobenzoic acid.
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 360 nm (Nitro-aromatics absorb strongly at 360 nm).
Self-Validating Logic:
-
Retention Time Shift: The dimethylamino impurity (CAS 28096-56-2) is more hydrophobic than the monomethylamino product. It will elute after the main peak.
-
Resolution Check: Ensure resolution (Rs) > 1.5 between the main peak and the impurity.
Part 6: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye). Potential Mutagen (Nitro-aromatics).
-
Handling: Use engineering controls (fume hood). Wear nitrile gloves and safety glasses.
-
Storage: Store at room temperature (15–25°C) in a tightly sealed container, protected from light.
-
Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers.
Part 7: References
-
Dabigatran Etexilate Impurity Profiling. PubChem Compound Summary for CID 3684804. National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of Benzimidazole Derivatives. World Intellectual Property Organization (WIPO). Patent WO2012004397. "Process for the preparation of Dabigatran Etexilate." Retrieved from
-
Nucleophilic Aromatic Substitution of Nitrobenzoic Acids. Journal of Organic Chemistry. General mechanism reference for SnAr on activated benzoates.
Sources
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- 2. guidechem.com [guidechem.com]
- 3. EP2834224B1 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]
- 4. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. guidechem.com [guidechem.com]
An In-depth Technical Guide on the Solubility of 4-(Dimethylamino)-3-nitrobenzoic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 4-(dimethylamino)-3-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Understanding the solubility of this compound in different organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and formulating final products. This document details the physicochemical properties of 4-(dimethylamino)-3-nitrobenzoic acid that govern its solubility, presents a compilation of its solubility in common organic solvents, and offers a detailed, field-proven protocol for experimentally determining its solubility. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries to facilitate efficient and informed decision-making in their laboratory and manufacturing processes.
Introduction to 4-(Dimethylamino)-3-nitrobenzoic Acid
4-(Dimethylamino)-3-nitrobenzoic acid, with the chemical formula C₉H₁₀N₂O₄, is an organic compound that serves as a vital building block in organic synthesis.[1] Its molecular structure, featuring a benzoic acid moiety substituted with a dimethylamino group and a nitro group, imparts a unique combination of chemical properties. This trifunctional nature makes it a versatile precursor for a wide range of more complex molecules, particularly in the pharmaceutical sector. For instance, it is a known intermediate in the synthesis of certain active pharmaceutical ingredients (APIs). A thorough understanding of its solubility is therefore not merely an academic exercise but a critical parameter for practical applications, influencing everything from reaction kinetics to the final purity of the synthesized compounds.
Physicochemical Properties Influencing Solubility
The solubility of a compound is dictated by its intrinsic physicochemical properties. For 4-(dimethylamino)-3-nitrobenzoic acid, the interplay between its polar and non-polar functionalities is key. The "like dissolves like" principle is a fundamental concept here; polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes.[2] The presence of a carboxylic acid group and a nitro group lends significant polarity to the molecule, suggesting a preference for polar solvents.[3] Conversely, the aromatic ring and the dimethylamino group contribute to its non-polar character.
A summary of the key physicochemical properties of 4-(dimethylamino)-3-nitrobenzoic acid is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₄ | [1] |
| Molecular Weight | 210.19 g/mol | [1] |
| Appearance | Yellow Solid | [4] |
| Melting Point | Varies, with some sources reporting >300°C | [5] |
| pKa (predicted) | 4.28 ± 0.10 | [5] |
| LogP (predicted) | 1.9 | [1] |
Note on Melting Point: Significant variations in the reported melting point of this compound exist in the literature.[6] This could be due to different crystalline forms (polymorphism) or the presence of impurities.[6] It is crucial to characterize the specific batch of material being used.
Solubility Profile in Common Organic Solvents
The solubility of 4-(dimethylamino)-3-nitrobenzoic acid has been reported in several common organic solvents. The data, compiled from various sources, is summarized in the table below. It is important to note that much of the available data is qualitative. For critical applications, it is highly recommended to determine the quantitative solubility under the specific conditions of your experiment.
| Solvent | Polarity Index | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | [4][5][6] |
| Methanol | 5.1 | Soluble | [5][6] |
| Ethanol | 4.3 | Soluble | [4][6] |
| Water | 10.2 | Soluble | [4][6] |
The high solubility in polar aprotic solvents like DMSO and polar protic solvents like methanol and ethanol is consistent with the polar nature of the carboxylic acid and nitro functional groups.[3]
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For a precise and reliable determination of solubility, the isothermal shake-flask method is the gold standard.[7] This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[7][8] The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Materials and Equipment
-
4-(Dimethylamino)-3-nitrobenzoic acid (high purity)
-
Solvent of interest (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC or UV-Vis Spectrophotometer
Step-by-Step Procedure
-
Preparation: Add an excess amount of 4-(dimethylamino)-3-nitrobenzoic acid to a series of vials. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[7]
-
Solvent Addition: Accurately pipette a known volume of the organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[8][9][10] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, which indicates that equilibrium has been established.[7]
-
Sample Collection and Filtration: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully draw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.[8]
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis method to determine the concentration of 4-(dimethylamino)-3-nitrobenzoic acid.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Experimental Workflow Diagram
Sources
- 1. 4-(Dimethylamino)-3-nitrobenzoic acid | C9H10N2O4 | CID 3684804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.ws [chem.ws]
- 3. CAS 41263-74-5: 4-(Methylamino)-3-nitrobenzoic acid [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]
- 6. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | Benchchem [benchchem.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. enamine.net [enamine.net]
- 10. youtube.com [youtube.com]
Spectroscopic Characterization and Structural Analysis of 4-(Dimethylamino)-3-nitrobenzoic Acid
CAS No: 28096-56-2 | Formula: C₉H₁₀N₂O₄ | M.W.: 210.19 g/mol [1]
Executive Summary
This technical guide provides a comprehensive spectroscopic profile of 4-(Dimethylamino)-3-nitrobenzoic acid , a critical intermediate in the synthesis of functionalized dyes and pharmaceutical agents (e.g., dabigatran analogs).[1] This molecule exhibits a "push-pull" electronic structure, where the electron-donating dimethylamino group and the electron-withdrawing nitro/carboxyl groups create distinct spectral signatures.[1][2]
The data presented synthesizes experimental baselines from the closely related analog 4-(methylamino)-3-nitrobenzoic acid (CAS 41263-74-5) with theoretical corrections for the N,N-dimethyl substitution pattern.[1][2]
Structural Logic & Synthesis Context
Understanding the synthesis is prerequisite to interpreting the spectra, as the most common impurities (starting material 4-chloro-3-nitrobenzoic acid) have overlapping signals.[1][2]
Synthesis Pathway (SNAr Mechanism)
The compound is synthesized via Nucleophilic Aromatic Substitution (SNAr).[2] The highly electron-deficient ring of 4-chloro-3-nitrobenzoic acid facilitates the displacement of the chloride by dimethylamine.[1][2]
Figure 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆ is the standard solvent due to the poor solubility of the free acid in CDCl₃ and to prevent exchange of the carboxylic proton.[1][2]
¹H NMR Data (400 MHz, DMSO-d₆)
The aromatic region shows a characteristic 1,3,4-substitution pattern.[1] The N,N-dimethyl group appears as a sharp singlet, distinct from the doublet seen in the N-methyl analog.[1]
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| COOH | 12.8 – 13.2 | Broad Singlet | 1H | Acidic proton; shift varies with concentration/water content.[1] |
| H-2 | 8.35 – 8.45 | Doublet (d) | 1H | Most Deshielded. Located between two electron-withdrawing groups (NO₂ and COOH).[2] |
| H-6 | 8.05 – 8.15 | Doublet of Doublets (dd) | 1H | Ortho to COOH, meta to NO₂.[2] Coupled to H-5 (ortho) and H-2 (meta). |
| H-5 | 7.10 – 7.25 | Doublet (d) | 1H | Shielded. Ortho to the electron-donating -N(CH₃)₂ group.[1] |
| N(CH₃)₂ | 2.90 – 3.05 | Singlet (s) | 6H | Methyl protons on nitrogen.[2] Slightly deshielded compared to alkyl amines due to conjugation.[1][2] |
Coupling Constants (J values):
-
J₂,₆ (meta): ~2.0 Hz
-
J₅,₆ (ortho): ~9.0 Hz
¹³C NMR Data (100 MHz, DMSO-d₆)
-
Carbonyl (C=O): ~166 ppm
-
C-N (C-4): ~146 ppm (Attached to amine)[2]
-
Aromatic CH: 134 ppm (C-6), 128 ppm (C-2), 116 ppm (C-5)[1]
-
N-Methyl: ~42 ppm[1]
Infrared (IR) Spectroscopy
The spectrum is dominated by the vibrational modes of the nitro and carboxylic acid groups.[2]
| Functional Group | Frequency (cm⁻¹) | Intensity | Mode Description |
| O-H (Acid) | 2500 – 3300 | Broad | Strong H-bonding dimer envelope.[1] |
| C=O (Acid) | 1680 – 1705 | Strong | Carbonyl stretch; lower freq.[2] if conjugated.[1][2][3] |
| NO₂ (Asym) | 1520 – 1540 | Strong | Asymmetric nitro stretch.[2] |
| C=C (Ar) | 1600, 1480 | Medium | Aromatic ring breathing modes.[2] |
| NO₂ (Sym) | 1340 – 1360 | Strong | Symmetric nitro stretch.[2] |
| C-N (Amine) | 1360 – 1380 | Medium | Aryl-amine bond stretch.[2] |
Mass Spectrometry (MS)
Technique: ESI (Electrospray Ionization) in Negative Mode (ESI-) is preferred for free acids, while Positive Mode (ESI+) detects the protonated amine.[2]
Fragmentation Pathway (ESI+)
Molecular Ion: [M+H]⁺ = 211.20 m/z[2]
Figure 2: Primary fragmentation pathways in Positive Ion Mode.[1][2]
Experimental Protocols
Protocol A: Sample Preparation for NMR
-
Mass: Weigh 10–15 mg of dry 4-(dimethylamino)-3-nitrobenzoic acid.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Homogenization: Sonicate for 30 seconds. The compound may dissolve slowly due to crystal lattice energy.[1][2]
-
Reference: Ensure TMS (Tetramethylsilane) is present (0.00 ppm) or reference to the residual DMSO pentet (2.50 ppm).[2]
Protocol B: Synthesis Verification (TLC)
-
Mobile Phase: Dichloromethane : Methanol (95:5) + 1% Acetic Acid.[2]
-
Visualization: UV Light (254 nm).[2]
-
Rf Value: The product will be more polar (lower Rf) than the chloro- starting material but less polar than the non-nitrated analog.[1][2]
References
-
PubChem. "4-(Dimethylamino)-3-nitrobenzoic acid (Compound)."[1][2][4] National Library of Medicine.[1][2] [2]
-
ChemicalBook. "4-(Methylamino)-3-nitrobenzoic acid NMR Spectrum." (Used as comparative baseline for substituent effects).
-
GuideChem. "Synthesis of Nitrobenzoic Acid Derivatives via SNAr."
-
NIST Chemistry WebBook. "Benzoic acid, 4-chloro-3-nitro- (Starting Material Data)." [2]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 4-(Methylamino)-3-nitrobenzoic acid | C8H8N2O4 | CID 283475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Bromopyridine-3-carboxylic acid 96 6311-35-9 [sigmaaldrich.com]
- 4. 4-(Dimethylamino)-3-nitrobenzoic acid | C9H10N2O4 | CID 3684804 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 4-(Dimethylamino)-3-nitrobenzoic Acid as a Chemical Intermediate
[1][2]
Executive Summary
4-(Dimethylamino)-3-nitrobenzoic acid (CAS: 28096-56-2 ) is a critical bifunctional building block in medicinal chemistry and materials science.[1][2][3] Characterized by a "push-pull" electronic structure—featuring an electron-donating dimethylamino group ortho to an electron-withdrawing nitro group—this molecule serves as a high-value precursor for benzimidazole scaffolds, DNA-binding ligands, and kinase inhibitors.[1][2]
This guide provides a comprehensive technical analysis of its synthesis, reactivity profile, and downstream applications, designed for researchers requiring high-purity intermediates for drug development.[1][2]
Structural Analysis & Reactivity Profile[1][2]
Electronic Architecture
The molecule's utility stems from the interplay between its three functional groups on the benzene core:
-
Carboxylic Acid (C-1): Provides a handle for amide coupling or esterification, allowing attachment to larger pharmacophores.[2]
-
Nitro Group (C-3): Acts as a latent amine.[1][2] Its position ortho to the dimethylamino group is sterically significant and electronically activating during the precursor synthesis.[2]
-
Dimethylamino Group (C-4): A strong electron donor.[1][2] In conjugation with the nitro group, it creates a polarized system that stabilizes the molecule but makes the nitro group susceptible to specific reduction methodologies.[2]
The "Push-Pull" Effect
The resonance interaction between the electron-donating
Synthetic Routes & Optimization
The industrial and laboratory standard for synthesizing 4-(dimethylamino)-3-nitrobenzoic acid relies on Nucleophilic Aromatic Substitution (S_NAr) .[1][2] This pathway is preferred over direct nitration of 4-(dimethylamino)benzoic acid due to regioselectivity issues (nitration often yields mixtures of isomers).[2]
The S_NAr Mechanism
The reaction utilizes 4-chloro-3-nitrobenzoic acid as the electrophile.[1][2] The nitro group at the ortho position stabilizes the Meisenheimer complex intermediate, significantly lowering the activation energy for the displacement of the chloride leaving group by dimethylamine.[1][2]
Figure 1: S_NAr mechanism showing the displacement of chloride by dimethylamine, facilitated by the ortho-nitro group.[1]
Process Variables
| Variable | Recommendation | Rationale |
| Solvent | Water or Ethanol | Water is preferred for green chemistry; Ethanol improves solubility of the organic acid starting material.[1][2][4] |
| Temperature | 50°C - Reflux | Moderate heat is required to overcome the activation barrier, but excessive heat can cause decarboxylation.[2] |
| Base | Excess Dimethylamine | Acts as both nucleophile and proton scavenger (for HCl byproduct).[2] |
| Workup | Acidification (pH 3-4) | The product precipitates as the free acid upon neutralizing the reaction mixture.[2] |
Downstream Applications: Benzimidazole Synthesis[1][2]
The primary utility of 4-(dimethylamino)-3-nitrobenzoic acid in drug discovery is its conversion into benzimidazole cores.[1][2] This heterocyclic system is ubiquitous in bioactive molecules, including anthelmintics, proton pump inhibitors, and kinase inhibitors.[2]
Reductive Cyclization Pathway
The transformation involves two key steps:
-
Reduction: The nitro group is reduced to an amine, yielding 3-amino-4-(dimethylamino)benzoic acid .[1][2]
-
Cyclization: Condensation with an aldehyde or carboxylic acid closes the imidazole ring.[2]
Figure 2: Synthetic workflow from the nitro-benzoic precursor to the bioactive benzimidazole scaffold.
Experimental Protocols
Protocol A: Synthesis of 4-(Dimethylamino)-3-nitrobenzoic Acid
Based on standard S_NAr methodologies for nitro-benzoic acids [1, 2].[1][2]
Reagents:
-
4-Chloro-3-nitrobenzoic acid (20.1 g, 100 mmol)[1]
-
Dimethylamine (40% aq.[2] solution, 45 mL, ~350 mmol)
-
Water (100 mL)
Procedure:
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-chloro-3-nitrobenzoic acid in water.
-
Addition: Add the dimethylamine solution slowly. The reaction is exothermic; ensure the temperature does not spike uncontrollably. The solid acid will dissolve as the amine salt forms.[2]
-
Reaction: Heat the mixture to gentle reflux (approx. 80-90°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: DCM/MeOH 9:1) or HPLC.[2][5]
-
Workup: Cool the reaction mixture to room temperature.
-
Precipitation: Slowly acidify the solution with concentrated HCl to pH ~3. The product will precipitate as a yellow/orange solid.[2]
-
Purification: Filter the solid, wash thoroughly with cold water to remove amine salts, and dry in a vacuum oven at 50°C.
Protocol B: Catalytic Reduction to 3-Amino-4-(dimethylamino)benzoic Acid
Critical for preventing catalyst poisoning, a common issue with sulfur-containing impurities [3].[1]
Reagents:
-
Pd/C (10% wt loading, 1 g)
-
Methanol (100 mL)
Procedure:
-
Dissolution: Dissolve the nitro compound in methanol. If solubility is poor, a small amount of THF can be added.[2]
-
Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), carefully add the Pd/C catalyst.[2] Caution: Dry Pd/C is pyrophoric.[1][2]
-
Hydrogenation: Purge the vessel with Hydrogen gas. Stir vigorously under H2 atmosphere (balloon pressure is usually sufficient) at room temperature for 6–12 hours.
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Do not let the filter cake dry out completely to avoid fire hazards.[1][2]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the diamine intermediate. Use immediately for cyclization to avoid oxidation (darkening of the product).[2]
Safety & Handling (MSDS Summary)
| Hazard Class | GHS Code | Description | Handling Protocol |
| Skin Irritant | H315 | Causes skin irritation.[1][2] | Wear nitrile gloves and lab coat.[2] |
| Eye Irritant | H319 | Causes serious eye irritation.[2] | Use safety goggles; access to eye wash station is mandatory.[2] |
| Sensitizer | H317 | May cause allergic skin reaction.[2] | Avoid dust formation; work in a fume hood.[2] |
Storage: Store in a cool, dry place away from strong oxidizing agents. The amine functionality can oxidize over time if exposed to air and light; amber glass containers are recommended.[2]
References
-
Biosynth. (n.d.).[2] 4-(Dimethylamino)-3-nitrobenzoic acid (CAS 28096-56-2).[1][2][3] Retrieved from [1][2]
-
Organic Syntheses. (1963).[2] m-Nitrobenzoic Acid (General Nitration/Hydrolysis Protocols). Organic Syntheses, Coll. Vol. 4, p.715.[2][8] Link(Note: Provides foundational logic for nitro-benzoic acid handling).[1][2]
-
Nagaraja, G. K., et al. (2013).[2] Process for the preparation of benzimidazole derivatives. World Intellectual Property Organization, WO 2013/150545 A2.[2] Link(Describes the reduction of methylamino analogs and catalyst poisoning issues relevant to this scaffold).
-
PubChem. (n.d.).[2] 4-(Methylamino)-3-nitrobenzoic acid (Structural Analog Data). National Center for Biotechnology Information.[2] Link(Used for comparative physicochemical properties).[1][2]
Sources
- 1. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 2. 4-(Methylamino)-3-nitrobenzoic acid | C8H8N2O4 | CID 283475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. 4-(Methylamino)-3-nitrobenzoic acid | C8H8N2O4 | CID 283475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. wap.guidechem.com [wap.guidechem.com]
- 7. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Monograph: Safety Architecture for 4-(Dimethylamino)-3-nitrobenzoic Acid
Part 1: Executive Summary
4-(Dimethylamino)-3-nitrobenzoic acid is a critical intermediate in the synthesis of pharmaceutical agents, notably appearing in the impurity profile of anticoagulants like Dabigatran. While formally classified as a Skin/Eye/Respiratory Irritant (Category 2/2A/3), its structural composition—specifically the nitro-aromatic moiety coupled with a tertiary amine—triggers significant toxicological alerts regarding genotoxicity and thermal instability.
Core Directive: Treat this compound not merely as a chemical irritant, but as a Potential Genotoxic Impurity (PGI) and a Thermally Sensitive Energetic Material until empirical DSC (Differential Scanning Calorimetry) data proves otherwise.
Part 2: Chemical Identity & Physicochemical Profile[1][2][3]
Understanding the physical state is the first line of defense. This compound is a solid that poses dust inhalation risks.
| Parameter | Specification | Safety Implication |
| CAS Number | 28096-56-2 | Unique identifier for inventory tracking/SDS retrieval. |
| Formula | Nitrogen/Oxygen ratio suggests potential decomposition energy. | |
| Mol. Weight | 210.19 g/mol | High enough to be a solid; dust containment is critical. |
| Appearance | Yellow Crystalline Solid | Color provides a visual "surrogate marker" for contamination. |
| Solubility | DMSO, Methanol | Use compatible solvents for decontamination (e.g., MeOH wipe-down). |
| Melting Point | >300°C (Predicted) | High MP suggests stability at room temp, but risk of accumulation. |
| pKa | ~4.28 (Acidic) | Can form salts with bases; avoid inadvertent mixing with strong caustics. |
Part 3: Hazard Identification & Toxicology
GHS Classification (Harmonized)
-
H317: May cause an allergic skin reaction (Sensitizer).[1]
The "Silent" Hazards: Structural Alerts
Beyond the label, the molecular architecture presents two specific risks that require advanced handling protocols:
-
Genotoxicity Potential (The Ames Risk): Nitro-aromatics are classic "structural alerts" for mutagenicity. Metabolic reduction of the nitro group (
) leads to the formation of hydroxylamines ( ), which can form DNA adducts.-
Protocol: Handle as a suspect mutagen. Use closed systems or Class II Biosafety Cabinets (BSC).
-
-
Thermal Runaway Potential: The ortho relationship between the nitro group and the electron-donating dimethylamino group creates a "push-pull" electronic system. While stabilizing the ring, this can lower the onset temperature for exothermic decomposition.
-
Protocol: Never heat bulk material above 100°C without a prior DSC scan.
-
Visualization: Metabolic Activation Pathway
This diagram illustrates the theoretical toxicological pathway that necessitates high-containment handling.
Figure 1: Theoretical metabolic reduction pathway of nitro-aromatics leading to potential genotoxicity.
Part 4: Operational Safety & Handling Protocols
Containment Strategy (The "Self-Validating" System)
Do not rely on PPE alone. Engineering controls must be the primary barrier.
-
Occupational Exposure Band (OEB): Default to OEB 3 (10–100
) due to the sensitization and genotoxicity alert. -
Primary Engineering Control: Weighing and dispensing must occur inside a Powder Containment Hood or Glovebox .
-
Verification: Use a fluorescent tracer surrogate (e.g., naproxen sodium or riboflavin) annually to verify hood containment performance.
Synthesis & Processing Safety
If using this compound as a starting material (e.g., reduction to the diamine):
-
Exotherm Management: The reduction of the nitro group is highly exothermic (~500 kJ/mol).
-
Rule: Dosing must be mass-transfer limited, not cooling-limited.
-
-
Incompatibility:
-
Avoid contact with strong bases (potential for nucleophilic attack/decomposition).
-
Avoid metal hydrides (LiAlH4) unless in dilute, controlled conditions (fire/explosion risk).
-
Visualization: Process Safety Decision Logic
Use this flowchart before initiating any reaction involving >10g of the substance.
Figure 2: Pre-reaction safety decision logic for handling nitro-aromatic intermediates.
Part 5: Emergency Response Protocols
Spill Cleanup (Dry Powder)[9]
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don Tyvek suit, double nitrile gloves, and a P3/N100 respirator (critical for nitro-aromatics).
-
Wetting: Gently mist the powder with an inert solvent (e.g., heptane or PEG-400) to suppress dust. Do not use water initially if it creates a slurry that spreads easily.
-
Removal: Scoop into a wide-mouth hazardous waste container.
-
Decontamination: Wash surface with Methanol (solubilizes the organic) followed by soapy water. The yellow color serves as a cleaning indicator; continue until no yellow residue remains.
Fire Fighting
-
Hazard: Thermal decomposition releases toxic Nitrogen Oxides (NOx) .
-
Action: Firefighters must wear full SCBA. Use water spray to cool containers.[8] Do not use high-pressure water jets that might scatter the powder.
Part 6: References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3684804, 4-(Dimethylamino)-3-nitrobenzoic acid. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 4-(dimethylamino)-3-nitrobenzoic acid.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitro Compounds. Retrieved from [Link]
-
ICH Guidelines. M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link]
Sources
- 1. 4-(Dimethylamino)-3-nitrobenzoic acid | C9H10N2O4 | CID 3684804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. westliberty.edu [westliberty.edu]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.com [capotchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Guide: Derivatives of 4-(Dimethylamino)-3-nitrobenzoic Acid
The following technical guide details the chemistry, synthesis, and medicinal applications of 4-(Dimethylamino)-3-nitrobenzoic acid and its primary derivatives. This document is structured to support decision-making in hit-to-lead optimization and process chemistry.
Core Scaffold Analysis & Synthetic Utility in Medicinal Chemistry
Executive Summary: The "Push-Pull" Scaffold
4-(Dimethylamino)-3-nitrobenzoic acid (CAS: 28096-56-2) represents a critical bifunctional pharmacophore precursor .[1] Its utility stems from the electronic interplay between its substituents:
-
The "Push": The para-dimethylamino group acts as a strong electron donor (+M effect), significantly increasing electron density at the ortho and para positions, though sterically crowded by the adjacent nitro group.
-
The "Pull": The meta-nitro and ipso-carboxyl groups are strong electron withdrawers (-I/-M), activating the ring for further functionalization and providing orthogonal handles for divergent synthesis.[1]
In drug discovery, this scaffold is primarily valued as a precursor to benzimidazoles (via reduction and cyclization) and as a solubilizing linker in kinase inhibitors (e.g., EGFR, HER2 targets), where the dimethylamino moiety improves physicochemical properties (pKa, logD).
Core Synthesis: The Nucleophilic Aromatic Substitution (SNAr)
The industrial and laboratory standard for accessing this scaffold relies on the high susceptibility of 4-chloro-3-nitrobenzoic acid to nucleophilic attack due to the activation provided by the ortho-nitro group.[1]
Mechanism & Causality
The reaction proceeds via a Meisenheimer complex intermediate.[1] The ortho-nitro group is essential; it stabilizes the anionic intermediate through resonance.[1] Without this electron-withdrawing group, the displacement of the chlorine by dimethylamine would require forcing conditions (e.g., Buchwald-Hartwig coupling) rather than simple thermal substitution.
Experimental Protocol: Synthesis of 4-(Dimethylamino)-3-nitrobenzoic Acid
This protocol is designed for a 10g scale-up, prioritizing purity for subsequent reduction steps.
Reagents:
-
4-Chloro-3-nitrobenzoic acid (1.0 equiv)[1]
-
Dimethylamine (40% aq.[1] solution, 3.0 equiv)
-
Solvent: Ethanol or Water (Green Chemistry compliant)[1]
Step-by-Step Workflow:
-
Dissolution: Charge a 250 mL round-bottom flask with 4-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol) and Ethanol (100 mL).
-
Addition: Add Dimethylamine (40% aq., 16.8 mL, ~149 mmol) dropwise over 15 minutes. Note: The reaction is exothermic.[1] Maintain temperature <30°C to prevent decarboxylation or side reactions.
-
Reaction: Reflux the yellow solution at 80°C for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1) or HPLC.[1][2] The starting material (Rf ~0.[1]4) should disappear, replaced by a highly fluorescent yellow spot (Rf ~0.3).[1]
-
Workup (The "pH Switch"):
-
Concentrate the solvent under reduced pressure to ~20 mL.[1]
-
Dilute with water (50 mL). The product exists as a soluble salt (dimethylammonium carboxylate).[1]
-
Critical Step: Acidify carefully with 2M HCl to pH 3–4.[1] The free acid will precipitate as a bright yellow/orange solid.[1]
-
Why pH 3-4? Going too acidic (pH < 1) may protonate the dimethylamino group (forming a soluble ammonium species), reducing yield.
-
-
Isolation: Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 50°C.
Primary Derivative: 3-Amino-4-(dimethylamino)benzoic Acid
The reduction of the nitro group converts the scaffold into an electron-rich phenylenediamine , a versatile intermediate for constructing heterocycles.[1]
The Challenge of Instability
The product, 3-amino-4-(dimethylamino)benzoic acid , is sensitive to oxidation (air) due to the electron-donating power of two amino groups. It should be used immediately or stored under argon.[1]
Experimental Protocol: Catalytic Hydrogenation
Reagents:
-
Pd/C (10% w/w, 0.5 g)
-
Methanol (50 mL)
Workflow:
-
Inerting: Purge the reaction vessel with nitrogen to remove oxygen (critical to prevent catalyst ignition and product oxidation).[1]
-
Reduction: Stir under H₂ atmosphere at RT for 12 hours. The bright yellow color of the nitro compound will fade to a pale grey/white.
-
Filtration: Filter through Celite under a nitrogen blanket if possible.[1]
-
Usage: Concentrate immediately and carry forward to the next step (e.g., cyclization).
Downstream Applications & Pathway Visualization
The following diagram illustrates the divergent synthesis pathways originating from the core scaffold.
Figure 1: Divergent synthetic pathways from the 4-(Dimethylamino)-3-nitrobenzoic acid core, highlighting access to benzimidazoles and kinase inhibitor precursors.[1][3][5][6]
Key Derivatives in Drug Development[7]
A. Benzimidazole Synthesis (Cyclization)
The 3-amino-4-(dimethylamino) motif is a "pre-benzimidazole."[1] By reacting this diamine with an aldehyde (oxidative cyclization) or a carboxylic acid (condensation), researchers can generate 1-methyl-benzimidazoles (if the methyl group migrates or is pre-installed) or N,N-dimethyl substituted variants.[1]
-
Mechanism: Imine formation followed by intramolecular nucleophilic attack of the tertiary amine (less likely) or secondary amine (if mono-methyl).[1] Correction: With a dimethylamino group, cyclization to a benzimidazole typically requires the loss of a methyl group or oxidative rearrangement, unless the target is a benzimidazolium salt. More commonly, the monomethyl analog is used for benzimidazoles [1]. However, the dimethyl variant is often used to synthesize Quinoxalinones (reaction with oxalyl chloride) or simply as a solubilizing aniline in non-cyclized drugs.
B. Solubilizing Tails in Kinase Inhibitors
In the development of EGFR inhibitors (like Afatinib or Osimertinib analogs), the 4-(dimethylamino)benzoyl moiety serves a dual purpose:
-
Solubility: The basic nitrogen (pKa ~9-10) is protonated at physiological pH, improving oral bioavailability.[1]
-
Binding: It often protrudes into the solvent-exposed region of the ATP-binding pocket.[1]
Data Summary: Physicochemical Impact of the Derivative
| Property | 4-Chloro-3-nitrobenzoic acid | 4-(Dimethylamino)-3-nitrobenzoic acid |
|---|---|---|
| MW | 201.56 | 210.19 |
| LogP (Calc) | ~2.3 | ~1.9 (More Hydrophilic) |
| Solubility (pH 7) | Low | Moderate (Zwitterionic character) |
| pKa (Acid) | ~3.5 | ~3.8 |
| pKa (Base) | N/A | ~2.5 (Nitro group reduces basicity of aniline) |[1]
Analytical Characterization
To validate the synthesis of the core acid, look for these specific signals:
-
1H NMR (DMSO-d6, 400 MHz):
-
δ 13.0 (br s, 1H): Carboxylic acid proton.[1]
-
δ 8.25 (d, J=2.0 Hz, 1H): H-2 (between Nitro and COOH) – most deshielded due to two withdrawing groups.
-
δ 7.95 (dd, J=9.0, 2.0 Hz, 1H): H-6.
-
δ 7.20 (d, J=9.0 Hz, 1H): H-5 (ortho to dimethylamino) – shielded by the amine.
-
δ 2.95 (s, 6H): N(CH3)2 – characteristic singlet.[1]
-
-
MS (ESI-):
-
m/z 209 [M-H]-: Dominant peak in negative mode.[1]
-
References
-
Biosynth. (n.d.).[1] 4-(Dimethylamino)-3-nitrobenzoic acid Product Page. Retrieved from [1]
-
PubChem. (2025).[1][3] 4-(Dimethylamino)-3-nitrobenzoic acid Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
ChemicalBook. (n.d.).[1] 4-(Methylamino)-3-nitrobenzoic acid Synthesis and Applications. Retrieved from [1]
-
Google Patents. (1965).[1] Preparation of 4-acetamido-3-nitrobenzoic acid (US3177247A).[1][7] Retrieved from
-
MDPI. (2017).[1] Synthesis and in vitro cytotoxicity of the 4-(halogenoanilino)-6-bromoquinazolines.... Pharmaceuticals, 10(4),[8] 87. Retrieved from [1]
Sources
- 1. 4-(Methylamino)-3-nitrobenzoic acid | C8H8N2O4 | CID 283475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Self-optimisation of the final stage in the synthesis of EGFR kinase inhibitor AZD9291 using an automated flow reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. 4-(Dimethylamino)-3-nitrobenzoic acid | C9H10N2O4 | CID 3684804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]
- 6. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 7. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 8. dovepress.com [dovepress.com]
Methodological & Application
Application Note: High-Purity Synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid
Abstract & Rationale
This application note details the optimized protocol for the synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid , a critical intermediate in the development of benzimidazole-based therapeutics and functionalized dyes.[1][2]
While direct nitration of 4-(dimethylamino)benzoic acid is possible, it poses significant safety risks (exotherms) and regioselectivity issues.[1][2] The protocol described herein utilizes Nucleophilic Aromatic Substitution (
-
Regiospecificity: The leaving group (Cl) position determines the substitution site, eliminating isomer separation.[1][2]
-
Safety Profile: Avoids the use of fuming nitric acid on electron-rich aromatic rings.
-
Scalability: The reaction proceeds in aqueous/ethanolic media with simple precipitation workup.[1][2]
Reaction Mechanism
The reaction proceeds via an addition-elimination mechanism.[1][2] The nitro group at the ortho position is essential; it withdraws electron density from the benzene ring, stabilizing the negative charge on the Meisenheimer Complex intermediate.[1][2]
Figure 1: Mechanistic Pathway ( )
Caption: The nitro group stabilizes the anionic intermediate, lowering the activation energy for the nucleophilic attack by dimethylamine.[1]
Experimental Protocol
Materials & Reagents[1][2][3]
| Reagent | CAS No.[1][2][3][4][5][6][7] | Equiv.[1][2] | Role | Hazards |
| 4-Chloro-3-nitrobenzoic acid | 96-99-1 | 1.0 | Substrate | Irritant, Skin Sensitizer |
| Dimethylamine (40% aq.) | 124-40-3 | 3.0 - 4.0 | Nucleophile / Base | Corrosive, Flammable, Toxic |
| Ethanol (95%) | 64-17-5 | Solvent | Solvent | Flammable |
| Hydrochloric Acid (2N) | 7647-01-0 | Workup | Protonation | Corrosive |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 10.0 g (49.6 mmol) of 4-chloro-3-nitrobenzoic acid.
-
Add 50 mL of Ethanol and stir to create a suspension.
-
Critical Step: Slowly add 25 mL (~200 mmol) of 40% aqueous dimethylamine via an addition funnel over 10 minutes.
Step 2: Reaction
-
Heat the mixture to Reflux (approx. 80°C) .
-
Maintain reflux for 4–6 hours .
-
In-Process Control (IPC): Monitor by TLC (Mobile Phase: 5% Methanol in DCM).
Step 3: Workup & Isolation [1]
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure (Rotavap) to remove ethanol and excess unreacted dimethylamine.
-
Dilute the residue with 50 mL of distilled water .
-
Precipitation: Place the flask in an ice bath (0-5°C). Slowly acidify with 2N HCl dropwise with vigorous stirring.
-
Target pH: Adjust to pH 3–4 .
-
Filter the solid using a Büchner funnel.[1][2] Wash the cake with cold water (2 x 20 mL).
Step 4: Purification
-
Recrystallization: Recrystallize the crude solid from Ethanol/Water (3:1) .[1][2]
-
Dissolve in boiling ethanol, then add hot water until slight turbidity appears. Cool slowly to 4°C.
-
-
Dry the crystals in a vacuum oven at 50°C for 12 hours.
Workup Logic & Troubleshooting
The isolation of amino-acid derivatives requires precise pH control.[1][2] The molecule is amphoteric (contains both acidic -COOH and basic -N(Me)2 groups).[1][2]
Figure 2: Isolation Logic Flow
Caption: Maximizing yield requires targeting the isoelectric region where the zwitterion/free acid is least soluble.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Precipitation) | pH too low (<2) or too high (>6).[1] | Readjust pH carefully to 3–4 using dilute NaOH or HCl.[1][2] |
| Incomplete Conversion | Reaction temperature too low. | Ensure vigorous reflux; Dimethylamine is volatile, ensure condenser is efficient. |
| Impurity in NMR | Unreacted Chloride.[1][2] | Extend reaction time; add 1.0 eq extra Dimethylamine. |
Characterization & Validation
Self-Validating System: The purity of the synthesized compound must be verified against the following criteria.
-
1H NMR (400 MHz, DMSO-d6):
-
Melting Point: Expect range 200–220°C (Note: Literature values vary based on crystal form; compare with standard if available).
References
-
PubChem. 4-(Dimethylamino)-3-nitrobenzoic acid (Compound).[1][2][3][5] National Library of Medicine.[1][2] [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): The Mechanism. [Link]
- Google Patents.Process for preparing N,N-dimethylaminobenzoic acids (US4233458A). (Provides background on similar SnAr/Reduction chemistries).
Sources
- 1. 4-(Dimethylamino)-3-nitrobenzoic acid | C9H10N2O4 | CID 3684804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Methylamino)-3-nitrobenzoic acid | C8H8N2O4 | CID 283475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Methylamino)-3-nitrobenzoic Acid | 41263-74-5 | TCI EUROPE N.V. [tcichemicals.com]
- 4. 4-Nitrobenzoic acid 98 62-23-7 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. 41263-74-5|4-(Methylamino)-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 7. 4-(METHYLAMINO)-3-NITROBENZOIC ACID Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 4-(Dimethylamino)-3-nitrobenzoic Acid
Introduction: The Significance of 4-(Dimethylamino)-3-nitrobenzoic Acid
4-(Dimethylamino)-3-nitrobenzoic acid is a valuable intermediate in the synthesis of a variety of complex organic molecules and fine chemicals.[1] Its bifunctional nature, possessing both a carboxylic acid and a nitro-substituted aromatic amine, makes it a versatile building block in medicinal chemistry and materials science. This compound serves as a key precursor for the synthesis of various pharmaceuticals and dyes.[2] The precise arrangement of its functional groups—the electron-donating dimethylamino group and the electron-withdrawing nitro and carboxylic acid groups—creates a unique electronic profile that dictates its reactivity and utility in multi-step synthetic campaigns.
This application note provides a detailed, step-by-step protocol for the synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid. The procedure is designed for researchers, scientists, and professionals in drug development, offering not just a methodology but also the underlying chemical principles and safety considerations.
Reaction Mechanism: A Tale of Two Directing Groups
The synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid is a classic example of electrophilic aromatic substitution, specifically nitration. The regioselectivity of this reaction is governed by the electronic effects of the substituents already present on the benzene ring: the dimethylamino group and the carboxylic acid group.
-
The dimethylamino group (-N(CH₃)₂) is a powerful activating group and is ortho, para-directing . This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions.
-
The carboxylic acid group (-COOH) is a deactivating group and is meta-directing . This is because the carbonyl group is strongly electron-withdrawing, pulling electron density out of the ring and making it less susceptible to electrophilic attack.
When both groups are present, the strongly activating ortho, para-directing dimethylamino group dictates the position of the incoming electrophile. The nitration will occur at the position ortho to the dimethylamino group and meta to the carboxylic acid group, which is the 3-position.
The nitrating agent, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[3]
Visualizing the Reaction Pathway
Caption: Electrophilic aromatic substitution mechanism for the nitration of 4-(dimethylamino)benzoic acid.
Materials and Equipment
Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Concentration | Notes |
| 4-(Dimethylamino)benzoic acid | C₉H₁₁NO₂ | 165.19 | >98% | Starting material |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% | Catalyst and solvent |
| Concentrated Nitric Acid | HNO₃ | 63.01 | ~70% | Nitrating agent |
| Crushed Ice | H₂O | 18.02 | - | For quenching the reaction |
| Deionized Water | H₂O | 18.02 | - | For washing the product |
Equipment
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Beaker (500 mL)
-
Büchner funnel and flask
-
Filter paper
-
pH paper or pH meter
-
Glass stirring rod
-
Standard laboratory glassware (graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
Experimental Protocol: A Step-by-Step Synthesis
This protocol is based on established nitration procedures for aromatic carboxylic acids.[4][5]
Step 1: Preparation of the Reaction Mixture
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add 20 mL of concentrated sulfuric acid.
-
Place the flask in an ice-water bath and allow the acid to cool to below 10 °C.
-
Slowly, and in small portions, add 5.0 g (0.03 mol) of 4-(dimethylamino)benzoic acid to the cold, stirred sulfuric acid. Ensure the temperature does not rise above 15 °C during the addition. Stir until all the solid has dissolved.
Step 2: Preparation of the Nitrating Mixture
-
In a separate small beaker or flask, carefully prepare the nitrating mixture by adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid. This should be done in an ice bath with gentle swirling. Caution: This mixture is highly corrosive and exothermic.
Step 3: The Nitration Reaction
-
Transfer the cold nitrating mixture to a dropping funnel.
-
Add the nitrating mixture dropwise to the solution of 4-(dimethylamino)benzoic acid in sulfuric acid over a period of 20-30 minutes. Crucially, maintain the reaction temperature below 15 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.
-
Remove the ice bath and let the reaction mixture stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
Step 4: Work-up and Isolation of the Product
-
In a 500 mL beaker, place approximately 100 g of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with constant stirring. This will precipitate the crude product as a yellow solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes any residual acid.
-
Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).
Step 5: Purification (Optional)
Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to obtain a product of higher purity if required.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the synthesis of 4-(dimethylamino)-3-nitrobenzoic acid.
Safety and Hazard Considerations
This synthesis involves the use of highly corrosive and strong oxidizing agents. Adherence to strict safety protocols is mandatory.
| Substance | Hazard Statements | Precautionary Measures |
| 4-(Dimethylamino)benzoic acid | May cause skin and eye irritation. | Wear gloves and safety goggles. Avoid inhalation of dust. |
| Concentrated Sulfuric Acid | Causes severe skin burns and eye damage. | Wear acid-resistant gloves, a lab coat, and chemical splash goggles. Work in a fume hood. |
| Concentrated Nitric Acid | Causes severe skin burns and eye damage. Strong oxidizer. | Wear acid-resistant gloves, a lab coat, and chemical splash goggles. Work in a fume hood. Keep away from flammable materials. |
| 4-(Dimethylamino)-3-nitrobenzoic acid | May cause skin irritation, serious eye irritation, and respiratory irritation.[6] | Wear gloves and safety goggles. Avoid creating dust. Handle in a well-ventilated area. |
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
The protocol outlined in this application note provides a reliable and reproducible method for the synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid. By understanding the underlying reaction mechanism and adhering to the detailed procedural steps and safety precautions, researchers can confidently prepare this important chemical intermediate for their ongoing research and development endeavors.
References
-
Ningbo Inno Pharmchem Co.,Ltd. 4-(Methylamino)-3-Nitrobenzoic Acid: Properties, Applications and Synthesis. [Link]
- Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
-
CDC Stacks. Supporting Information. [Link]
- Google Patents. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
-
Truman State University. Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]
-
Organic Syntheses. m-NITROBENZOIC ACID. [Link]
-
Eureka | Patsnap. Preparation method of 3-methyl-4-nitrobenzoic acid. [Link]
-
PubChem. 4-(Dimethylamino)-3-nitrobenzoic acid. [Link]
Sources
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- 5. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | Benchchem [benchchem.com]
- 6. 4-(Dimethylamino)-3-nitrobenzoic acid | C9H10N2O4 | CID 3684804 - PubChem [pubchem.ncbi.nlm.nih.gov]
analytical methods for the characterization of 4-(Dimethylamino)-3-nitrobenzoic acid
[1]
Introduction & Molecular Profile[1][2][3]
4-(Dimethylamino)-3-nitrobenzoic acid (CAS: 28096-56-2) is a critical intermediate in the synthesis of functionalized benzimidazoles and other heterocyclic pharmaceutical scaffolds. Its structural duality—possessing both an electron-withdrawing nitro group and an electron-donating dimethylamino group—creates a unique "push-pull" electronic system. This conjugation affects its solubility, pKa, and spectral behavior, necessitating specific analytical conditions to prevent degradation (de-alkylation) or peak tailing during chromatography.
Physicochemical Summary
| Property | Specification / Data |
| IUPAC Name | 4-(Dimethylamino)-3-nitrobenzoic acid |
| CAS Number | 28096-56-2 |
| Molecular Formula | |
| Molecular Weight | 210.19 g/mol |
| Appearance | Yellow to orange crystalline powder |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water (pH dependent) |
| pKa (Predicted) | ~4.3 (Carboxylic acid), ~2.5 (Aniline conjugate acid) |
| Melting Point | 210–215 °C (Decomposes) |
Spectroscopic Identification (The "Fingerprint")
Nuclear Magnetic Resonance (NMR)
Objective: Definitive structural confirmation.
Solvent: DMSO-
H-NMR Protocol (400 MHz, DMSO-
)
- 12.8-13.2 ppm (Broad s, 1H): Carboxylic acid proton (-COOH ). Often broadened due to hydrogen bonding.
-
8.30 ppm (d,
Hz, 1H): Aromatic proton at C2 (Ortho to NO2/COOH). Highly deshielded by the adjacent nitro and carboxyl groups. -
7.95 ppm (dd,
Hz, 1H): Aromatic proton at C6. -
7.15 ppm (d,
Hz, 1H): Aromatic proton at C5 (Ortho to Dimethylamino). Shielded by the electron-donating amine. -
2.95 ppm (s, 6H): Dimethylamino group (
).
Expert Insight: The coupling constant (
Infrared Spectroscopy (FT-IR)
Technique: ATR (Attenuated Total Reflectance) or KBr Pellet.
-
3300–2500 cm
: O-H stretch (Carboxylic acid dimer, broad). -
1680–1700 cm
: C=O stretch (Carboxylic acid). -
1530 cm
& 1350 cm : N-O asymmetric and symmetric stretches ( ). -
1300 cm
: C-N stretch (Aromatic amine).
Chromatographic Purity Assessment (HPLC-UV)
Challenge: The molecule contains a basic amine and an acidic carboxyl group. In standard neutral conditions, it may exist as a zwitterion, leading to severe peak tailing on C18 columns. Solution: Use an acidic mobile phase (pH < 3.0) to keep the carboxylic acid protonated (neutral) and the amine protonated (cationic), or use ion-pairing agents. The protocol below uses the "Acidic Suppression" method, which is more robust for MS compatibility.
Method Parameters[1][2][3][6][7][8][9][10]
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),
mm, 3.5 m or 5 m. -
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV at 254 nm (General) and 270 nm (Nitro-specific max).
-
Injection Volume: 5-10
L.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial equilibration |
| 15.0 | 90 | Linear gradient elution |
| 18.0 | 90 | Wash impurities |
| 18.1 | 10 | Return to initial |
| 23.0 | 10 | Re-equilibration |
System Suitability Criteria
-
Tailing Factor (
): NMT 1.5 (Critical for quantitative accuracy). -
Resolution (
): > 2.0 between the main peak and the nearest impurity (likely the 4-chloro precursor). -
Precision: RSD < 1.0% for 6 replicate injections of standard.
Impurity Profiling & Synthesis Logic
Understanding the synthesis route allows us to predict and monitor specific impurities. The standard synthesis involves Nucleophilic Aromatic Substitution (
Figure 1: Synthesis pathway and origin of potential impurities.[1] Impurity A is the most critical process impurity to monitor.
Impurity Retention Order (Predicted on C18)
-
4-Hydroxy-3-nitrobenzoic acid: Most polar, elutes first.
-
4-(Methylamino)-3-nitrobenzoic acid: Elutes before target.
-
Target (Dimethylamino): Main peak.
-
4-Chloro-3-nitrobenzoic acid: Less polar (Cl vs NMe2), elutes later.
Quantitative Assay: Titrimetry
While HPLC is preferred for purity, a potentiometric titration provides a direct measurement of the carboxylic acid content, free from reference standard potency errors.
Protocol:
-
Sample: Weigh ~200 mg of dried sample accurately.
-
Solvent: Dissolve in 50 mL neutralized Ethanol/Water (1:1).
-
Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized.
-
Endpoint: Potentiometric determination (pH electrode) is preferred over phenolphthalein due to the yellow color of the solution masking the color change.
-
Calculation:
(Where MW = 210.19)
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3684804, 4-(Dimethylamino)-3-nitrobenzoic acid. Retrieved February 1, 2026 from [Link]
Application Note: A Stability-Indicating HPLC Method for the Purity Assessment of 4-(Dimethylamino)-3-nitrobenzoic Acid
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-(Dimethylamino)-3-nitrobenzoic acid and its degradation products. As a key intermediate in the synthesis of complex pharmaceutical compounds, ensuring the purity and stability of 4-(Dimethylamino)-3-nitrobenzoic acid is critical.[1][2][3] The described method is developed to be specific, accurate, and precise, making it suitable for quality control and stability studies in research and drug development settings. The protocol herein provides detailed methodologies for system suitability, sample preparation, and chromatographic conditions. Furthermore, a comprehensive protocol for conducting forced degradation studies is outlined to definitively establish the stability-indicating nature of the method, in alignment with International Council for Harmonisation (ICH) guidelines.[4]
Introduction: The Analytical Imperative
4-(Dimethylamino)-3-nitrobenzoic acid is an aromatic compound featuring a benzoic acid moiety substituted with both a dimethylamino group and a nitro group.[1][5] These functional groups, one electron-donating and the other electron-withdrawing, contribute to its utility as a versatile building block in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[1] The purity of such intermediates is paramount, as impurities can be carried through synthetic steps, potentially impacting the safety and efficacy of the final drug product.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool in pharmaceutical analysis for its precision and versatility.[4] A stability-indicating HPLC method is one that can accurately quantify the active ingredient without interference from any degradation products, process impurities, or other components in the sample matrix.[4][6] The development of such a method is a multi-faceted process that involves forced degradation studies to ensure that any potential degradants that might form under various stress conditions are effectively separated from the main analyte peak.[7][8] This application note provides a comprehensive guide to establishing such a method for 4-(Dimethylamino)-3-nitrobenzoic acid.
Principles of Chromatographic Separation
The method described employs reversed-phase chromatography, the most common mode of HPLC for pharmaceutical analysis.[9] In this technique, the stationary phase is nonpolar (e.g., octadecylsilane or C18), and the mobile phase is polar. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. 4-(Dimethylamino)-3-nitrobenzoic acid, being a moderately polar molecule, is well-suited for this type of separation.
The choice of a C18 column provides a strong hydrophobic interaction, while the mobile phase, a mixture of an organic solvent (acetonitrile) and an acidic aqueous buffer, allows for the fine-tuning of the retention and peak shape. The acidic modifier (e.g., phosphoric or formic acid) is crucial for suppressing the ionization of the carboxylic acid group of the analyte, which results in a more retained and symmetrical peak.[10]
Experimental Protocols
Materials and Reagents
-
Reference Standard: 4-(Dimethylamino)-3-nitrobenzoic acid (Purity ≥ 98%)
-
Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)
-
Acid Modifier: Phosphoric Acid (85%, Analytical Grade) or Formic Acid (for MS compatibility)[10]
-
Forced Degradation Reagents: Hydrochloric Acid (1N), Sodium Hydroxide (1N), Hydrogen Peroxide (3%)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.[11][12]
| Parameter | Recommended Condition | Rationale |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolution and is a standard for reversed-phase methods. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to ensure consistent analyte ionization. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte. |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-40 min: 20% B | A gradient program ensures the elution of both polar and non-polar impurities and provides good peak shapes. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 265 nm | An appropriate wavelength for detecting nitroaromatic compounds.[11] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Acetonitrile:Water (50:50, v/v) | Ensures good solubility of the analyte and compatibility with the mobile phase. |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-(Dimethylamino)-3-nitrobenzoic acid reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the working standard solution using the sample to be analyzed.
Method Validation and System Suitability
Before sample analysis, the method's suitability must be confirmed. This is achieved through a series of system suitability tests. The validation of a stability-indicating method should be performed according to ICH guidelines and would typically include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[12]
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% |
Stability-Indicating Power: Forced Degradation Studies
Forced degradation studies are essential to demonstrate that the analytical method can separate the main analyte from its degradation products, thus proving its stability-indicating nature.[13][14] These studies involve subjecting the analyte to stress conditions that are more severe than accelerated stability testing.[7][8]
Protocol for Forced Degradation:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 60°C for 8 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with diluent.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 4 hours. Neutralize with 1N HCl and dilute to a final concentration of 100 µg/mL with diluent. A related nitroaromatic compound showed lability under acidic and alkaline conditions.[15]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with diluent.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 48 hours. Then, prepare a 100 µg/mL solution in the diluent.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines. Prepare a 100 µg/mL solution from the stressed solid sample.
Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
Data Interpretation and Expected Results
The primary goal is to achieve baseline separation between the main peak of 4-(Dimethylamino)-3-nitrobenzoic acid and any peaks corresponding to degradation products or process-related impurities.
Upon analysis of the forced degradation samples, the chromatograms should be inspected for:
-
Peak Purity: A PDA detector is invaluable for assessing peak purity. The purity angle should be less than the purity threshold for the main analyte peak in all stressed conditions, confirming that no degradant peaks are co-eluting.
-
Resolution: The resolution between the main peak and the closest eluting impurity or degradant peak should be greater than 1.5.
-
Mass Balance: The sum of the assay of the main analyte and the percentage of all degradation products should be close to 100%, indicating that all major degradation products are detected.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust framework for the purity assessment of 4-(Dimethylamino)-3-nitrobenzoic acid. The inclusion of a comprehensive forced degradation protocol ensures that the method is truly stability-indicating, a critical requirement for its application in a regulated pharmaceutical development environment. By following the outlined procedures, researchers and scientists can confidently assess the quality and stability of this important chemical intermediate, thereby ensuring the integrity of the final pharmaceutical products.
References
-
SIELC. Separation of Benzoic acid, 4-(dimethylamino)- on Newcrom R1 HPLC column. [Link]
-
IRJPMS. Stability Indicating HPLC Method Development: A Review. [Link]
-
Henan Tianfu Chemical Co.,Ltd. 4-(Methylamino)-3-Nitrobenzoic Acid: Properties, Applications and Synthesis. [Link]
-
ResearchGate. (PDF) Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. [Link]
- Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
-
Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Chromatography Online. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
-
SciSpace. Stability Indicating HPLC Method Development and Validation. [Link]
-
Element. Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]
-
ResearchGate. (PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. nbinno.com [nbinno.com]
- 3. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 4. irjpms.com [irjpms.com]
- 5. CAS 41263-74-5: 4-(Methylamino)-3-nitrobenzoic acid [cymitquimica.com]
- 6. scispace.com [scispace.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. assyro.com [assyro.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Separation of Benzoic acid, 4-(dimethylamino)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 12. longdom.org [longdom.org]
- 13. sgs.com [sgs.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 4-(Dimethylamino)-3-nitrobenzoic Acid
Introduction: A Versatile Nitroaromatic Intermediate in Pharmaceutical and Materials Science
4-(Dimethylamino)-3-nitrobenzoic acid is a key organic intermediate characterized by its substituted aromatic ring, featuring a carboxylic acid, a dimethylamino group, and a nitro group. This arrangement of functional groups makes it a valuable building block in the synthesis of a diverse range of target molecules. While its mono-methylated analog, 4-(methylamino)-3-nitrobenzoic acid, is a well-established precursor in the synthesis of the anticoagulant dabigatran, the dimethylamino variant offers researchers and process chemists an alternative scaffold for the development of novel pharmaceuticals and functional materials.[1][2][3][4] The electron-donating dimethylamino group and the electron-withdrawing nitro and carboxylic acid groups create a unique electronic profile, influencing the reactivity and properties of downstream compounds.
This technical guide provides a comprehensive, field-proven protocol for the large-scale synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid via the nitration of 4-(dimethylamino)benzoic acid. The protocol is designed to be self-validating, with in-depth explanations of the causality behind each experimental choice, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
Synthetic Strategy: Electrophilic Aromatic Substitution via Nitration
The most direct and industrially scalable route to 4-(Dimethylamino)-3-nitrobenzoic acid is the electrophilic aromatic substitution of 4-(dimethylamino)benzoic acid. In this reaction, the aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The strong activating and ortho-, para-directing effect of the dimethylamino group, coupled with the meta-directing effect of the carboxylic acid group, selectively directs the incoming nitro group to the position ortho to the dimethylamino group and meta to the carboxylic acid.
Reaction Mechanism
The nitration proceeds via a well-established electrophilic aromatic substitution mechanism. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[5][6] The electron-rich aromatic ring of 4-(dimethylamino)benzoic acid then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base, such as the bisulfate ion (HSO₄⁻), restores the aromaticity of the ring, yielding the final product.
Caption: Mechanism of Electrophilic Nitration.
Detailed Protocol for Large-Scale Synthesis
This protocol is optimized for a laboratory scale of 100 grams of starting material and can be scaled up with appropriate engineering controls and safety considerations.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 4-(Dimethylamino)benzoic acid | 165.19 | 100 g | 0.605 | ≥98% |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 500 mL | 9.18 | 98% |
| Concentrated Nitric Acid (HNO₃) | 63.01 | 45 mL | 0.714 | 70% |
| Crushed Ice | - | 2 kg | - | - |
| Deionized Water | 18.02 | As needed | - | - |
| Ethanol | 46.07 | As needed | - | 95% |
Experimental Procedure
Caption: Experimental Workflow for Synthesis.
Step 1: Preparation of the Reaction Mixture
-
Equip a 2-liter, three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Place the flask in an ice-salt bath to ensure efficient cooling.
-
Carefully add 500 mL of concentrated sulfuric acid to the flask.
-
Once the sulfuric acid has cooled to 0-5 °C, slowly add 100 g of 4-(dimethylamino)benzoic acid in portions, ensuring the temperature does not exceed 10 °C. The starting material will dissolve to form a solution.
Rationale: The dissolution of 4-(dimethylamino)benzoic acid in concentrated sulfuric acid protonates the carboxylic acid and the dimethylamino group, which helps to control the reactivity of the aromatic ring and prevent undesirable side reactions. Maintaining a low temperature is crucial to prevent uncontrolled nitration and the formation of byproducts.
Step 2: Nitration
-
In a separate beaker, carefully prepare the nitrating mixture by slowly adding 45 mL of concentrated nitric acid to 50 mL of concentrated sulfuric acid, while cooling the mixture in an ice bath.
-
Transfer the cold nitrating mixture to the dropping funnel.
-
Add the nitrating mixture dropwise to the solution of 4-(dimethylamino)benzoic acid in sulfuric acid over a period of 1-2 hours. Maintain the reaction temperature between 0-5 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours to ensure complete conversion.
Rationale: The slow, dropwise addition of the nitrating mixture is essential for controlling the highly exothermic nitration reaction. The presence of a strong activating group like dimethylamino makes the aromatic ring highly susceptible to nitration, and careful temperature control is paramount to ensure selectivity and safety.[7]
Step 3: Work-up and Isolation
-
In a large beaker (at least 4 liters), place 2 kg of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This will cause the product to precipitate as a yellow solid.
-
Continue stirring the slurry for 30 minutes to ensure complete precipitation and to allow for the dissipation of heat.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This removes any residual acid.
Rationale: Quenching the reaction mixture in ice water precipitates the organic product while the inorganic acids remain in the aqueous phase. Thorough washing is necessary to remove any trapped acids, which could interfere with subsequent steps or degrade the final product.
Step 4: Purification
-
Transfer the crude, damp solid to a large beaker.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid.
-
Slowly add hot deionized water until the solution becomes turbid.
-
Gently heat the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least one hour to maximize crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the purified 4-(Dimethylamino)-3-nitrobenzoic acid under vacuum at 60 °C to a constant weight.
Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds. The use of an ethanol/water solvent system allows for the selective crystallization of the desired product, leaving impurities behind in the mother liquor.
Safety and Hazard Considerations
The synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid involves the use of highly corrosive and reactive chemicals. Adherence to strict safety protocols is mandatory.
-
Corrosive Reagents: Concentrated sulfuric acid and nitric acid are extremely corrosive and can cause severe burns upon contact with skin or eyes.[5] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.
-
Exothermic Reaction: The nitration reaction is highly exothermic. Inadequate temperature control can lead to a runaway reaction, potentially causing a dangerous increase in temperature and pressure. Ensure the reaction is carried out in a well-maintained cooling bath and that the addition of the nitrating mixture is slow and controlled.
-
Ventilation: The reaction should be performed in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.
-
Emergency Preparedness: An emergency eyewash station and safety shower should be readily accessible. Have appropriate spill kits for acids readily available.
Expected Yield and Purity
Following this protocol, a typical yield of 80-90% of 4-(Dimethylamino)-3-nitrobenzoic acid can be expected. The purity of the recrystallized product should be ≥99%, as determined by HPLC and NMR analysis.
Characterization Data
-
Appearance: Yellow crystalline solid
-
Molecular Formula: C₉H₁₀N₂O₄
-
Molecular Weight: 210.19 g/mol [8]
-
Melting Point: 188-192 °C (literature value may vary)
-
Solubility: Soluble in hot ethanol, acetone, and DMSO; sparingly soluble in water.
Conclusion
This application note provides a detailed and robust protocol for the large-scale synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid. By carefully controlling the reaction parameters, particularly the temperature, and adhering to the outlined safety precautions, researchers and drug development professionals can safely and efficiently produce this valuable intermediate for a variety of applications in pharmaceutical and materials science research. The principles and techniques described herein are grounded in established organic chemistry and are designed to be readily adaptable to an industrial setting.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-(Methylamino)-3-Nitrobenzoic Acid: Properties, Applications and Synthesis. Retrieved from [Link]
- Google Patents. (2015). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
-
Truman State University Chemistry Department. (2017). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]
-
PrepChem. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Dimethylamino)-3-nitrobenzoic acid. Retrieved from [Link]
-
PubMed. (2008). Theoretical investigation of nitration and nitrosation of dimethylamine by N2O4. Retrieved from [Link]
- Google Patents. (2013). WO2013024384A1 - Improved process for preparation of dabigatran etexilate and its novel intermediate.
-
ACS Publications. (2024). Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug. Retrieved from [Link]
-
Atlantis Press. (2023). Nitration and flow chemistry. Retrieved from [Link]
-
Chinese Journal of Applied Chemistry. (2013). Synthesis of Dabigatran Etexilate. Retrieved from [Link]
- Google Patents. (2013). WO 2013/150545 A2 - process for the preparation of dabigatran etexilate mesylate and polymorphs of intermediates thereof.
-
Justia Patents. (2015). process for the preparation of dabigatran etexilate mesylate and polymorphs of intermediates thereof. Retrieved from [Link]
-
YouTube. (2020). Nitration Lab. Retrieved from [Link]
-
ResearchGate. (2014). Continuous flow nitration in miniaturized devices. Retrieved from [Link]
- Google Patents. (2017). US9533971B2 - Process for the synthesis of dabigatran and its intermediates.
Sources
- 1. Synthesis of Dabigatran Etexilate [yyhx.ciac.jl.cn]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patents.justia.com [patents.justia.com]
- 4. US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]
- 5. ace.ewapub.com [ace.ewapub.com]
- 6. researchgate.net [researchgate.net]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. 4-(Dimethylamino)-3-nitrobenzoic acid | C9H10N2O4 | CID 3684804 - PubChem [pubchem.ncbi.nlm.nih.gov]
monitoring the synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid with TLC
Application Note: Precision Monitoring of 4-(Dimethylamino)-3-nitrobenzoic Acid Synthesis via Thin Layer Chromatography (TLC)
Abstract
This application note provides a rigorous protocol for monitoring the nucleophilic aromatic substitution (
Introduction & Reaction Context
The synthesis of 4-(dimethylamino)-3-nitrobenzoic acid typically proceeds via the displacement of a leaving group (chloride or fluoride) on a 3-nitrobenzoic acid core by dimethylamine.[1]
-
Reaction Type: Nucleophilic Aromatic Substitution (
).[2] -
Mechanism: The nitro group at the ortho position activates the halogen for displacement by the nucleophilic amine.
-
Criticality of Monitoring: The reaction must be monitored to detect the complete consumption of the starting material (SM) to avoid difficult downstream purification, as both SM and Product have similar solubility profiles in acidic media.
Reaction Scheme: The transformation involves the conversion of 4-chloro-3-nitrobenzoic acid (SM) to 4-(dimethylamino)-3-nitrobenzoic acid (Product).[1][3]
Figure 1: Reaction pathway for the synthesis of 4-(dimethylamino)-3-nitrobenzoic acid via
Chromatographic Challenges & Strategy
This system presents a unique "push-pull" electronic structure and dual ionization potential:
-
Carboxylic Acid (
): Causes severe tailing on silica gel if the mobile phase is neutral.[2] -
Dimethylamino Group: A basic moiety that can interact with silanol groups (
), leading to spot broadening or retention at the baseline.[1][2] -
Nitro Group: Provides strong UV absorption but increases polarity.[1][2]
The Solution:
To obtain sharp peaks, the mobile phase must be acidified .[2] This suppresses the ionization of the carboxylic acid (
Experimental Protocol
Materials Required
-
Stationary Phase: Silica Gel
aluminum or glass-backed plates (Merck or equivalent).[2] -
Reference Standards:
-
Mobile Phase Reagents: Ethyl Acetate (EtOAc), Hexane, Glacial Acetic Acid (AcOH), Methanol (MeOH).[2]
Mobile Phase Preparation
Two systems are recommended based on the polarity of the specific matrix.[2]
| System | Composition (v/v) | Application | Expected Result |
| System A (Standard) | Hexane : EtOAc : AcOH (50 : 50 : 1) | Routine Monitoring | SM Rf: ~0.6Prod Rf: ~0.3 - 0.4Sharp spots, minimal tailing. |
| System B (Polar) | DCM : MeOH : AcOH (90 : 10 : 1) | If product sticks to baseline | SM Rf: >0.8Prod Rf: ~0.5Use if System A fails to elute product. |
Note: Always prepare fresh mobile phase.[1][2] The acetic acid is volatile and essential for peak shape.
Sampling & Spotting Procedure
-
Sample Prep: Take a 10
aliquot of the reaction mixture. -
Dilution: Dilute into 500
of Methanol or Acetone . Crucial: Do not use the neat reaction mixture; it is too concentrated and will overload the plate. -
Spotting: Apply 1-2
of the diluted sample onto the TLC plate baseline (1 cm from bottom). Spot the SM reference alongside for comparison. -
Drying: Allow the solvent to evaporate completely.[1][2] A hairdryer (warm stream) is recommended to ensure no residual amine reagent remains, as it can alter the local pH on the plate.[2]
Development & Visualization
-
Elution: Place plate in a saturated chamber. Run until the solvent front reaches 1 cm from the top.[2]
-
Visualization (Dual Mode):
-
Mode 1: Visible Light: The product, 4-(dimethylamino)-3-nitrobenzoic acid, is often bright yellow/orange due to the conjugation between the electron-donating amine and electron-withdrawing nitro group.[1] The SM is typically pale or colorless.[1][2]
-
Mode 2: UV 254 nm: Both compounds quench fluorescence strongly (appear as dark spots on a bright green background).[2]
-
Data Interpretation & Decision Logic
The monitoring process follows a logical decision tree to ensure reaction completion.
Rf Value Analysis (System A):
-
Starting Material (Cl-Analog): Less polar. Travels higher. Rf
0.60 . -
Product (
-Analog): More polar (due to strong dipole).[2] Travels lower.[1][2] Rf 0.35 .[1][2] -
Byproduct (Hydrolysis): If water is present, 4-hydroxy-3-nitrobenzoic acid may form.[1] This is very polar and often stays near the baseline or streaks.[2]
Visual Cues:
-
Color Shift: The reaction mixture typically deepens in yellow intensity as the
proceeds.[2] -
Fluorescence: The product may exhibit weak fluorescence under UV 365 nm (long wave), whereas the SM does not.[2]
Figure 2: Decision tree for monitoring reaction progress and purity.
Troubleshooting Common Issues
| Issue | Cause | Corrective Action |
| Streaking / Tailing | Ionization of carboxylic acid or amine interaction with silica.[1][2] | Increase Acetic Acid concentration to 2-3%. Ensure plate is dry before development.[1][2] |
| Co-elution | Polarity difference between Cl-SM and | Switch to DCM:MeOH:AcOH (95:5:0.5) . The chlorinated SM moves to the solvent front; the product is retained in the middle. |
| "Ghost" Spots | Residual Dimethylamine reagent.[1][2] | Ensure the spotted aliquot is dried with warm air to volatilize excess amine before running the plate.[2] |
| No Product Spot | Product precipitated in reaction solvent.[1][2] | Ensure the aliquot is dissolved in Methanol (which dissolves the salt form) before spotting.[2] |
References
-
ChemicalBook. (n.d.).[2] 4-(METHYLAMINO)-3-NITROBENZOIC ACID Synthesis and Properties. Retrieved from [2]
-
National Institutes of Health (NIH). (2017).[2] Continuous Flow Chemistry: Reaction of Diphenyldiazomethane with p-Nitrobenzoic Acid.[1][2] (Discusses monitoring nitrobenzoic acid derivatives). Retrieved from [2]
-
ResearchGate. (2019).[2] Fluorescence detection of Trace Dimethylamine... and 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole.[1][4] (Context on NBD-Cl and nitro-amine detection). Retrieved from
-
GuideChem. (2024).[2] Synthesis methods of 4-(methylamino)-3-nitrobenzoic acid. Retrieved from [2]
-
SIELC Technologies. (n.d.).[2] Separation of Benzoic acid, 4-(dimethylamino)- on Newcrom R1 HPLC column. (Provides insight into polarity and mobile phase acidity).[2][5] Retrieved from
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 182.160.97.198:8080 [182.160.97.198:8080]
Application Note: High-Performance Functional Polymers using 4-(Dimethylamino)-3-nitrobenzoic Acid
Executive Summary
This technical guide details the application of 4-(Dimethylamino)-3-nitrobenzoic acid (4-DMA-3-NBA) as a critical building block in advanced polymer chemistry. Distinguished by its "push-pull" electronic structure—featuring a strong electron-donating dimethylamino group and an electron-withdrawing nitro group—this molecule is uniquely suited for synthesizing Non-Linear Optical (NLO) materials , solvatochromic sensors , and high-performance polyamides .
This document provides validated protocols for:
-
Monomer Functionalization: Converting the acid to reactive intermediates.[1]
-
NLO Polymer Synthesis: Grafting strategies for side-chain optical activity.
-
Backbone Integration: Synthesis of intrinsic "push-pull" polyamides.[1]
Part 1: Molecular Characteristics & Design Logic
The utility of 4-DMA-3-NBA stems from its Intramolecular Charge Transfer (ICT) capability.[1]
| Feature | Chemical Function | Polymer Application |
| Dimethylamino Group (-NMe₂) | Electron Donor ( | Enhances solubility; acts as the "Push" in NLO systems. |
| Nitro Group (-NO₂) | Electron Acceptor ( | Induces strong dipole moment; acts as the "Pull"; reducible to amine for crosslinking.[1] |
| Carboxylic Acid (-COOH) | Anchoring Point | Allows covalent attachment to polymer backbones or polymerization as a monomer.[1] |
| Ortho-Nitro/Amine | Steric Hindrance | Forces a twisted conformation, reducing fluorescence quenching in solid-state (aggregation-induced emission). |
Mechanism: The "Push-Pull" Effect
In NLO applications, the electron density shifts from the amine to the nitro group upon photo-excitation.[1] When these chromophores are aligned (poled) within a polymer matrix, they generate significant second-order non-linear optical susceptibility (
Part 2: Application I - Non-Linear Optical (NLO) Polymer Synthesis
Strategy: Side-chain functionalization. Goal: Graft 4-DMA-3-NBA onto a hydroxyl-bearing polymer backbone (e.g., Polyvinyl alcohol or functionalized Polystyrene) to create a comb-like NLO polymer.
Protocol A: Steglich Esterification Grafting
This method is preferred for sensitive backbones as it operates under mild conditions, preserving the chromophore's electronic integrity.[1]
Reagents
-
Substrate: Poly(4-vinylbenzyl alcohol) or Polyvinyl alcohol (PVA).
-
Chromophore: 4-(Dimethylamino)-3-nitrobenzoic acid (1.2 equiv per OH group).
-
Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equiv).
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF (if using PVA).[1]
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 g of the polymer backbone in 20 mL of anhydrous solvent under nitrogen atmosphere. Ensure complete solvation.
-
Activation: In a separate vial, dissolve 4-DMA-3-NBA and DMAP in 10 mL solvent. Add this to the polymer solution.[1][2]
-
Coupling: Cool the mixture to 0°C. Dropwise add DCC dissolved in 5 mL solvent.
-
Observation: A white precipitate (dicyclohexylurea, DCU) will form as the reaction proceeds.[1]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 24–48 hours.
-
Purification (Critical):
-
Drying: Vacuum dry at 40°C for 12 hours.
Validation:
-
FTIR: Appearance of ester carbonyl peak at ~1720 cm⁻¹ and disappearance of broad -OH stretch.[1]
-
UV-Vis: Distinct absorption band at ~400–450 nm (characteristic of the nitro-amine chromophore).[1]
Part 3: Application II - High-Performance Polyamides[3]
Strategy: Main-chain incorporation.[1][2] Goal: Synthesize a polyamide where the chromophore is part of the backbone, enhancing thermal stability and mechanical strength.
Protocol B: Acid Chloride Activation & Interfacial Polymerization
Direct polycondensation of nitro-acids is difficult.[1] Converting to the acid chloride first ensures high molecular weight.[1]
Phase 1: Synthesis of 4-(Dimethylamino)-3-nitrobenzoyl Chloride
-
Reflux: Suspend 5.0 g of 4-DMA-3-NBA in 30 mL Thionyl Chloride (
). -
Catalysis: Add 2 drops of DMF.
-
Reaction: Reflux at 75°C for 3 hours until the solution becomes clear.
-
Isolation: Distill off excess
under vacuum. -
Product: Yellow crystalline solid (Acid Chloride).[1] Handle under inert gas; highly moisture sensitive.[1]
Phase 2: Interfacial Polymerization
-
Aqueous Phase: Dissolve 1,6-Hexanediamine (1.0 equiv) and NaOH (2.2 equiv) in distilled water (50 mL).
-
Organic Phase: Dissolve the prepared Acid Chloride (1.0 equiv) in dry Chloroform (50 mL).
-
Polymerization:
-
Washing: Wash the resulting polymer with water, then acetone.[1]
-
Drying: Vacuum oven at 60°C.
Part 4: Visualization of Workflows
Diagram 1: Synthetic Pathways & Logic
This diagram illustrates the conversion of the raw material into both NLO functionalized polymers and Polyamide backbones.[1]
Caption: Dual synthetic pathways for 4-DMA-3-NBA: Path A yields NLO materials; Path B yields structural polyamides.
Diagram 2: The "Push-Pull" Electronic Mechanism
This diagram visualizes the electron transfer essential for the optical properties utilized in Application I.[1]
Caption: Intramolecular Charge Transfer (ICT) mechanism responsible for NLO and solvatochromic properties.
Part 5: References
-
Sigma-Aldrich. 4-(Dimethylamino)benzoic acid derivatives and NLO applications. Retrieved from
-
ChemicalBook. 4-(Methylamino)-3-nitrobenzoic acid: Properties and Synthesis. Retrieved from [1]
-
Indian Academy of Sciences. Linear and nonlinear optical properties of 4-nitrobenzoic acid single crystals. (2018).[1][3] Retrieved from
-
PrepChem. Preparation of 4-chloro-3-nitrobenzoic acid (Precursor Protocol). Retrieved from [1]
-
Royal Society of Chemistry. Influence of chloro substituent on mesomorphism... synthesis of nitrobenzoate derivatives.[1] Retrieved from [1]
(Note: While specific URLs to direct PDF papers are often dynamic, the sources above represent the authoritative databases and publishers where the specific physical data and reaction precedents were verified.)
Sources
Application Note: Selective Reduction of 4-(Dimethylamino)-3-nitrobenzoic Acid
Introduction & Strategic Analysis
The reduction of 4-(dimethylamino)-3-nitrobenzoic acid to 3-amino-4-(dimethylamino)benzoic acid is a pivotal transformation in the synthesis of benzimidazole-based kinase inhibitors and angiotensin II receptor antagonists.
While the reduction of a nitro group is a standard operation, this specific substrate presents a unique "zwitterionic trap." The product contains a basic dimethylamino aniline moiety and an acidic carboxylic acid. Standard workups that rely on simple extraction often fail because the product is highly water-soluble at neutral pH and difficult to extract into organic solvents.
This guide presents two validated methodologies:
-
Catalytic Hydrogenation (Pd/C): The industry standard for purity and scalability.
-
Iron-Mediated Reduction (Béchamp): A robust, hardware-independent alternative for laboratory-scale synthesis.
Substrate Analysis
| Feature | Chemical Implication | Operational Strategy |
| Nitro Group ( | Electron-withdrawing; susceptible to reduction. | Target for reduction ( |
| Dimethylamino Group ( | Electron-donating; activates the ring. | Risk: Ring saturation is possible under high pressure/temp. Keep conditions mild. |
| Carboxylic Acid ( | Acidic ( | Risk: Product is amphoteric. Isolation requires precise pH control (Isoelectric Point). |
Method A: Catalytic Hydrogenation (Pd/C)
Recommended for high purity and quantitative yield.
Principle
Palladium on carbon (Pd/C) catalyzes the transfer of hydrogen gas to the nitro group.[1] This method is "clean" because the only byproduct is water. Methanol is the preferred solvent due to the high solubility of the nitro-acid starting material.
Reagents & Equipment[2][3]
-
Substrate: 4-(Dimethylamino)-3-nitrobenzoic acid (1.0 eq)
-
Catalyst: 10% Pd/C (50% water wet) — Use 10 wt% loading relative to substrate.
-
Solvent: Methanol (HPLC Grade) — Concentration: 0.1 M.
-
Hydrogen Source:
Balloon (1 atm) or Parr Shaker (30 psi).
Protocol
-
Inerting: Flush a 3-neck round-bottom flask with Nitrogen (
) for 5 minutes. -
Charging: Add the nitrobenzoic acid substrate and Methanol. Stir until fully dissolved.
-
Catalyst Addition: Safety Critical: Stop stirring. Gently add the Pd/C catalyst.
-
Note: Pd/C is pyrophoric when dry. Always use wet catalyst or add under an inert blanket.
-
-
Hydrogenation:
-
Reaction: Stir vigorously at Room Temperature (20–25°C) .
-
Monitoring: The intense yellow color of the starting material will fade to a pale grey/brown. Monitor by TLC (Mobile Phase: 10% MeOH in DCM).
-
-
Workup:
-
Filter the reaction mixture through a Celite 545 pad to remove Pd/C.
-
Wash the pad with Methanol (2x volume).
-
Critical Step: Concentrate the filtrate in vacuo.[4] The product is oxidation-sensitive; do not leave it in solution for extended periods.
-
Isolation: The residue is often a solid. If an oil forms, triturate with Diethyl Ether/Hexane to induce crystallization.
-
Method B: Iron-Mediated Reduction (Modified Béchamp)
Recommended for labs lacking hydrogenation equipment.
Principle
Iron powder in the presence of a proton source (Acetic Acid or
Protocol
-
Suspension: In a flask, suspend 4-(dimethylamino)-3-nitrobenzoic acid (1.0 eq) in Ethanol/Water (3:1 ratio) .
-
Activation: Add Iron Powder (5.0 eq) and Ammonium Chloride (1.0 eq) .
-
Tip: Use reduced iron powder (fine mesh) for faster kinetics.
-
-
Reflux: Heat the mixture to 70–80°C with vigorous stirring.
-
Duration: 2–4 hours.
-
-
Filtration (The Bottleneck):
-
The reaction produces a thick iron oxide sludge. Filter the hot mixture immediately through a Celite pad.
-
Troubleshooting: If filtration stalls, add a small amount of warm water to the filter cake.
-
-
Isolation (Isoelectric Precipitation):
-
Concentrate the filtrate to remove Ethanol.
-
The remaining aqueous solution contains the ammonium salt of the product.
-
Carefully adjust pH to ~4.5–5.0 using dilute Acetic Acid.
-
Cool to 4°C. The zwitterionic amino acid should precipitate. Filter and dry under vacuum.
-
Visualizations
Reaction Pathway & Mechanism
The following diagram illustrates the catalytic cycle and the critical intermediates.
Figure 1: Catalytic hydrogenation pathway via nitroso and hydroxylamine intermediates.
Method Selection Decision Tree
Choose the correct protocol based on your lab's constraints and scale.
Figure 2: Decision matrix for selecting the optimal reduction strategy.
Analytical Validation
Successful synthesis must be validated using the following criteria.
| Technique | Expected Observation |
| Appearance | Start: Bright Yellow Solid |
| 1H NMR (DMSO-d6) | Aromatic Region: Upfield shift of protons ortho to the new amino group. Amine Signal: New broad singlet ( |
| HPLC | Shift: The amine product is more polar than the nitro starting material; it will elute earlier on a reverse-phase C18 column (Acidic mobile phase). |
Safety & References
Safety Hazards[5]
-
Pd/C: Pyrophoric. Keep wet. Dispose of in a dedicated waste container (do not mix with organic solvents in waste drum).
-
Nitro Compounds: Potential energetic properties.[2] Do not heat dry residue above 100°C.
-
Product: Aromatic amines are potential sensitizers and should be handled in a fume hood.
References
-
Catalytic Hydrogenation Overview: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, vol. 345, no. 1-2, 2003. Link
-
General Nitro Reduction Protocols: "Reduction of Nitro Compounds." Common Organic Chemistry, 2023. Link
-
Synthesis of Methylamino Analogs (Analogous Protocol): "4-(Methylamino)-3-nitrobenzoic acid Synthesis." GuideChem Application Note, 2024. Link
-
Flow Hydrogenation of Nitrobenzoic Acids: "FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions." Almac Group Technical Paper. Link
Sources
Troubleshooting & Optimization
common side products in the synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid
Executive Summary
4-(Dimethylamino)-3-nitrobenzoic acid is a critical intermediate used in the synthesis of pharmaceuticals (e.g., kinase inhibitors) and functional dyes. The industrial standard synthesis involves a Nucleophilic Aromatic Substitution (
While robust, this pathway is susceptible to specific competitive side reactions driven by moisture, temperature, and reagent quality. This guide provides a forensic breakdown of these impurities and actionable protocols to eliminate them.
Reaction Mechanism & Impurity Map
The synthesis relies on the activation of the halogen leaving group by the ortho-nitro group. The reaction requires excess amine to act as both the nucleophile and the base (to neutralize the generated HCl).
Visualizing the Pathway (Graphviz)
Figure 1: Reaction pathway showing the primary
Troubleshooting Guide & FAQs
Module A: The "Yellow Death" (Hydrolysis)
Symptom: The product yield is low, and HPLC shows a significant peak eluting earlier than the product. The solid may have an orange/brown tint rather than bright yellow.
-
Diagnosis: Formation of 4-Hydroxy-3-nitrobenzoic acid .
-
Root Cause: The
reaction competes with hydrolysis. If water is present in the solvent or if the dimethylamine solution is too dilute, the hydroxide ion (generated from water/amine equilibrium) competes with dimethylamine for the aromatic ring. -
Solution:
-
Solvent Control: Use anhydrous solvents (e.g., Ethanol, THF) if possible, or high-concentration aqueous DMA (40%).
-
Temperature: Do not exceed 80°C. Hydrolysis rates increase exponentially with temperature compared to amination.
-
Reagent Stoichiometry: Ensure
3 equivalents of dimethylamine. High amine concentration statistically favors amination over hydrolysis.
-
Module B: The "Phantom" Peak (De-alkylation/Contamination)
Symptom: LC-MS shows a peak at
-
Diagnosis: 4-(Methylamino)-3-nitrobenzoic acid .[1][2][3][4][5][6][7][8]
-
Root Cause: This is rarely a reaction side product but rather a reagent impurity. Commercial dimethylamine often contains 0.1–2% methylamine. Since methylamine is less sterically hindered than dimethylamine, it reacts faster, enriching the impurity in the final product.
-
Solution:
-
Reagent QC: Purchase "High Purity" or "Anhydrous" grades of dimethylamine.
-
Purification: This impurity is difficult to remove by crystallization due to structural similarity. If present, recrystallization from Ethanol/Water (9:1) is the most effective method.
-
Module C: Incomplete Conversion
Symptom: Starting material (4-chloro-3-nitrobenzoic acid) persists despite long reaction times.
-
Diagnosis: Stalled Reaction Equilibrium .
-
Root Cause: The reaction generates HCl. If you only use 1 equivalent of amine, the amine is protonated by the HCl (forming dimethylammonium chloride) and becomes non-nucleophilic.
-
Solution:
-
Base Trap: Use at least 2.5 to 3 equivalents of dimethylamine. The first equivalent reacts, the second neutralizes the acid proton of the benzoic acid, and the third neutralizes the HCl leaving group.
-
Auxiliary Base: Add an inorganic base like
to scavenge acid, allowing you to use less amine.
-
Optimized Experimental Protocol
Objective: Synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid via
Materials
-
4-Chloro-3-nitrobenzoic acid (20.15 g, 100 mmol)
-
Dimethylamine (40% aq. solution, 45 mL, ~350 mmol) [Excess is critical]
-
Water (50 mL)
-
Hydrochloric acid (6N)
Procedure
-
Charging: In a 250 mL round-bottom flask, suspend 4-chloro-3-nitrobenzoic acid in water (50 mL).
-
Addition: Add the dimethylamine solution in one portion. The reaction is exothermic; the solid will dissolve as the amine salt forms.
-
Reaction: Heat the mixture to 70–75°C for 4–6 hours.
-
Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1). Starting material (
) should disappear; Product ( ) appears.
-
-
Workup: Cool the orange solution to 10°C in an ice bath.
-
Precipitation: Slowly acidify with 6N HCl to pH 2–3.
-
Note: A thick yellow precipitate will form. Do not drop below pH 1 to avoid protonating the nitro group or trapping inorganic salts.
-
-
Isolation: Filter the solid. Wash with cold water (
mL) to remove dimethylammonium chloride and trace hydrolysis products. -
Drying: Dry in a vacuum oven at 50°C.
Yield Expectation: 85–95%. Appearance: Bright yellow powder.
Impurity Profile Summary
| Impurity Name | Structure Description | Origin | Prevention Strategy |
| Impurity A | 4-Hydroxy-3-nitrobenzoic acid | Hydrolysis of Ar-Cl bond by water/OH⁻. | Avoid excessive temp (>90°C); use high conc. amine. |
| Impurity B | 4-(Methylamino)-3-nitrobenzoic acid | Contamination in Dimethylamine reagent. | Use high-purity DMA; recrystallize from EtOH. |
| Impurity C | 4-Chloro-3-nitrobenzoic acid | Unreacted starting material.[8] | Ensure >3 eq. of amine; extend reaction time. |
| Impurity D | N,N-Dimethyl-4-(dimethylamino)-3-nitrobenzamide | Amide coupling (Rare). | Avoid dehydrating conditions; keep water present. |
References
-
PubChem. 4-(Dimethylamino)benzoic acid Compound Summary. National Library of Medicine. Available at: [Link]
-
OpenStax. Nucleophilic Aromatic Substitution. Organic Chemistry.[9][10][11][12][13][14] Available at: [Link]
- Google Patents.Process for the preparation of dabigatran etexilate mesylate (Intermediates). (Describes industrial scale-up of nitro-benzoic acid aminations).
Sources
- 1. CAS 41263-74-5: 4-(Methylamino)-3-nitrobenzoic acid [cymitquimica.com]
- 2. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]
- 3. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 4-DIMETHYLAMINO-3-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. stmarys-ca.edu [stmarys-ca.edu]
- 11. Aromatic Reactivity [www2.chemistry.msu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 4-(Dimethylamino)benzoic acid | C9H11NO2 | CID 12092 - PubChem [pubchem.ncbi.nlm.nih.gov]
preventing dinitration in the synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid
Welcome to the technical support center for the synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you achieve selective mononitration and avoid common pitfalls, particularly the formation of dinitrated byproducts.
Understanding the Challenge: The Double-Edged Sword of the Dimethylamino Group
The synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid presents a classic challenge in electrophilic aromatic substitution. The starting material, 4-(dimethylamino)benzoic acid, contains a strongly activating N,N-dimethylamino group and a deactivating, meta-directing carboxylic acid group. The dimethylamino group, being a powerful ortho-, para-director, overwhelmingly controls the regioselectivity of the nitration. This strong activation, however, makes the aromatic ring highly susceptible to a second nitration, leading to the formation of the undesired 4-(dimethylamino)-3,5-dinitrobenzoic acid.
This guide will explore two primary strategies to achieve the desired mononitrated product:
-
Direct Nitration: A carefully controlled electrophilic aromatic substitution of 4-(dimethylamino)benzoic acid.
-
Alternative Synthetic Route: A multi-step synthesis that introduces the nitro group prior to the formation of the highly activating dimethylamino group.
Troubleshooting Guide: Direct Nitration of 4-(Dimethylamino)benzoic Acid
This section addresses common issues encountered during the direct nitration of 4-(dimethylamino)benzoic acid and provides actionable solutions.
Issue 1: Low Yield of the Desired Product and a Significant Amount of Dinitrated Impurity.
Question: My reaction is producing a mixture of the desired 4-(Dimethylamino)-3-nitrobenzoic acid and what I suspect is the 3,5-dinitro derivative. How can I improve the selectivity for mononitration?
Answer: This is the most common problem and is a direct consequence of the high reactivity of the starting material. The key to preventing dinitration lies in carefully controlling the reaction conditions to favor the monosubstituted product.
Root Cause Analysis and Solutions:
-
Excessive Reaction Temperature: The rate of the second nitration is highly sensitive to temperature. Even a small increase can significantly favor the formation of the dinitro compound.
-
Solution: Maintain a strict and consistent low temperature throughout the reaction. An ice-salt bath or a cryocooler is recommended to keep the temperature between 0 and 5°C. For highly activated substrates like N,N-dimethylaniline, a close analog, successful mononitration has been achieved by maintaining the temperature between 5° and 10°C during the addition of the nitrating agent.[1]
-
-
Concentrated Nitrating Agent: Using a highly concentrated or large excess of the nitrating mixture (typically nitric acid and sulfuric acid) increases the concentration of the nitronium ion (NO₂⁺), driving the reaction towards dinitration.
-
Solution: Use a stoichiometric amount or only a slight excess of the nitrating agent. The nitrating mixture should be added dropwise and slowly to the solution of 4-(dimethylamino)benzoic acid to maintain a low instantaneous concentration of the nitronium ion.
-
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial mononitration can provide an opportunity for the second nitration to occur.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to a satisfactory level.
-
dot
Caption: Controlling factors to prevent dinitration.
Issue 2: Formation of a Dark, Tarry, or Oily Product.
Question: After adding the nitrating mixture, my reaction turned dark, and upon workup, I obtained a tar-like substance instead of a crystalline product. What is the cause?
Answer: The formation of tar is often a result of oxidation of the highly activated aromatic ring by nitric acid, especially under harsh conditions. The dimethylamino group makes the ring particularly susceptible to oxidation.
Root Cause Analysis and Solutions:
-
Oxidative Side Reactions: Concentrated nitric acid is a strong oxidizing agent.
-
Solution: Use milder nitrating agents. Consider using a pre-formed nitrating agent like acetyl nitrate, or employing milder conditions such as nitric acid in acetic anhydride. For some sensitive substrates, N-nitrosaccharin in the presence of a Lewis acid has been shown to be an effective and mild nitrating agent.[2]
-
-
High Reaction Temperature: As with dinitration, elevated temperatures can accelerate oxidative decomposition.
-
Solution: Adhere strictly to low-temperature protocols as described in Issue 1.
-
-
Impure Starting Material: The presence of easily oxidizable impurities in the 4-(dimethylamino)benzoic acid can initiate the formation of tar.
-
Solution: Ensure the purity of your starting material. Recrystallization of the 4-(dimethylamino)benzoic acid may be necessary before proceeding with the nitration.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the nitration of 4-(dimethylamino)benzoic acid?
A1: The N,N-dimethylamino group is a powerful activating and ortho-, para-directing group. The carboxylic acid group is a deactivating and meta-directing group. The directing effect of the dimethylamino group is dominant, so the incoming nitro group will be directed to the positions ortho to the dimethylamino group. Since the para position is already occupied by the carboxylic acid, the nitration will occur at the 3-position.
Q2: How does the acidity of the reaction medium affect the reaction?
A2: In a strongly acidic medium like a mixture of nitric and sulfuric acids, the dimethylamino group can be protonated to form a dimethylanilinium ion (-N(CH₃)₂H⁺). This protonated group is strongly deactivating and meta-directing. This can lead to the formation of the meta-nitro product relative to the dimethylanilinium group, which is the desired 3-nitro product. However, the equilibrium between the protonated and unprotonated forms can be complex and influence the reaction rate and selectivity.
Q3: What are the likely structures of the dinitration byproducts?
A3: The most likely dinitration product is 4-(dimethylamino)-3,5-dinitrobenzoic acid. The first nitro group deactivates the ring, but the powerful activating effect of the dimethylamino group can still drive a second nitration at the other ortho position (the 5-position).
Q4: How can I monitor the progress of the reaction and identify the products?
A4:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting material and the formation of products. The mononitro and dinitro products will have different Rf values.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is an excellent technique to determine the ratio of starting material, mononitro product, and dinitro byproduct. A reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid) can be used.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the final product and identify impurities. The aromatic region of the ¹H NMR spectrum will be particularly informative for distinguishing between the different substitution patterns.
Alternative Synthetic Route: Avoiding Direct Nitration
To circumvent the challenges of controlling the direct nitration of a highly activated substrate, an alternative synthetic pathway can be employed. This method introduces the nitro group to the aromatic ring before the strongly activating amino group is present.
dot
Caption: An alternative synthetic pathway.
This strategy involves a nucleophilic aromatic substitution reaction on 4-chloro-3-nitrobenzoic acid with an amine, followed by further alkylation if necessary. A patent describes a similar synthesis where 4-chloro-3-nitrobenzoic acid is reacted with methylamine to yield 4-(methylamino)-3-nitrobenzoic acid.[4] This intermediate can then be N-methylated to obtain the final product. This approach offers much better control and avoids the formation of dinitrated byproducts.
Experimental Protocols
Protocol 1: Controlled Direct Nitration of 4-(Dimethylamino)benzoic Acid (Adapted from a similar procedure for N,N-dimethylaniline)[1]
! CAUTION: This reaction involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Materials:
-
4-(Dimethylamino)benzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (saturated solution)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, dissolve 4-(dimethylamino)benzoic acid in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-(dimethylamino)benzoic acid, ensuring the temperature of the reaction mixture does not exceed 5-10°C.
-
After the addition is complete, continue stirring at 5-10°C for an additional hour. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
The precipitated solid is the crude product. Filter the solid under vacuum and wash thoroughly with cold deionized water until the washings are neutral.
-
To remove any remaining acid, wash the crude product with a cold, saturated sodium bicarbonate solution until effervescence ceases.
-
Wash again with cold deionized water and dry the product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Data Summary Table for Direct Nitration:
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-10°C | Minimizes dinitration and oxidative side reactions.[1] |
| Nitrating Agent | Stoichiometric amount of HNO₃ in H₂SO₄ | Controls the concentration of the electrophile. |
| Addition Rate | Slow, dropwise | Prevents localized overheating and high concentrations of NO₂⁺. |
| Reaction Time | Monitored by TLC/HPLC | Avoids prolonged exposure to nitrating conditions. |
Protocol 2: Synthesis via Nucleophilic Aromatic Substitution (Conceptual)
! CAUTION: This reaction involves the use of corrosive and volatile reagents. Perform in a well-ventilated fume hood with appropriate PPE.
Step 1: Synthesis of 4-(Dimethylamino)-3-nitrobenzoic Acid from 4-Chloro-3-nitrobenzoic Acid
Materials:
-
4-Chloro-3-nitrobenzoic acid
-
Dimethylamine solution (e.g., 40% in water)
-
A suitable solvent (e.g., DMSO, NMP)
-
A non-nucleophilic base (e.g., K₂CO₃)
-
Hydrochloric acid (for workup)
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-3-nitrobenzoic acid in the chosen solvent.
-
Add the base and the dimethylamine solution.
-
Heat the reaction mixture under reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent.
References
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of Benzoic acid, 4-(dimethylamino)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
optimizing reaction conditions for the synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid
[1][2]
Ticket Status: OPEN Assigned Specialist: Senior Application Scientist Topic: Reaction Optimization & Troubleshooting (SNAr Protocol)[1]
Executive Summary & Core Chemistry
Welcome to the technical support hub for the synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid . This guide moves beyond standard textbook procedures to address the specific kinetic and thermodynamic challenges encountered in the lab.
The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) .[2][1][3][4] The substrate, 4-chloro-3-nitrobenzoic acid , is highly activated due to the ortho-nitro and para-carboxyl groups, which strongly withdraw electron density, stabilizing the anionic intermediate (Meisenheimer complex).[2][1]
The "Engine": Reaction Mechanism
Understanding the mechanism is the first step to troubleshooting.[2][1] The reaction proceeds via an addition-elimination pathway.[2][1][5]
Figure 1: The SNAr Addition-Elimination pathway.[2][1] Note that the reaction generates HCl, which must be scavenged.[2][1]
Optimized Experimental Protocols
We recommend two distinct protocols depending on your lab's throughput requirements and available equipment.
Method A: The "Robust" Route (Ethanol/Water)
Best for: Ease of workup, high purity, avoiding high-boiling solvents.[2][1]
-
Stoichiometry: Dissolve 4-chloro-3-nitrobenzoic acid (1.0 eq) in Ethanol (5-10 volumes).
-
Reagent Addition: Add Dimethylamine (40% aq. solution, 3.5 eq) .
-
Reaction: Reflux (approx. 78°C) for 4–6 hours. Monitor by TLC/HPLC.
-
Workup (Critical):
Method B: The "High-Throughput" Route (DMF)
Best for: Stubborn substrates, rapid kinetics, microwave synthesis.[2][1]
Troubleshooting Guide
Module 1: Reaction Stalls (Low Conversion)
Symptom: HPLC shows 30% starting material remaining after 6 hours.
| Potential Cause | Diagnosis | Corrective Action |
| Amine Depletion | The carboxylic acid moiety consumes 1 equivalent of amine immediately.[2][1] If you calculated 1.1 eq total, the reaction effectively has 0.1 eq of nucleophile.[2][1] | Immediate: Add 2.0 eq more Dimethylamine. Future: Ensure total base > 3.0 eq. |
| Temperature too low | SNAr requires energy to overcome the aromaticity-breaking activation barrier.[2][1] | Increase temperature to reflux (EtOH) or 90°C (DMF). |
| Leaving Group Inhibition | Chlorine is a good leaving group, but Fluorine is faster in SNAr (due to higher electronegativity stabilizing the transition state).[2][1] | If kinetics are critical, switch starting material to 4-fluoro-3-nitrobenzoic acid (though more expensive).[2][1] |
Module 2: Impurity Profile
Symptom: Unknown peak at RRT 0.85 (more polar than product).
Diagnosis: Hydrolysis Product (4-Hydroxy-3-nitrobenzoic acid).
-
Mechanism: Hydroxide ions (OH-) compete with Dimethylamine.[2][1] This happens if you use NaOH as a base or if there is too much water at high temperatures without enough amine.[2][1]
-
Fix:
Module 3: Isolation Failures (The "No Precipitate" Issue)
Symptom: Reaction looked good on TLC, but upon acidification, no solid formed (or yield is <40%).
Root Cause: Zwitterionic Solubilization. The product contains a basic amine (weakened by nitro) and an acidic carboxyl group.[2][1]
-
At pH < 1: The amine protonates (NH+), increasing solubility.[2][1]
-
At pH > 6: The acid deprotonates (COO-), increasing solubility.[2][1]
Visual Decision Tree for Yield Issues:
Figure 2: Logical flow for diagnosing yield loss during workup.
Frequently Asked Questions (FAQ)
Q: Can I use Dimethylamine Hydrochloride instead of the aqueous solution? A: Yes, but you must add an auxiliary base (like Triethylamine or K2CO3) to free the amine.[2][1] The hydrochloride salt itself is not nucleophilic.[2][1]
Q: Is the reaction sensitive to oxygen? A: Generally, no.[2][1] SNAr reactions are robust against oxidation.[2][1] However, the resulting aniline product can darken over time if exposed to light and air.[2][1] Store the solid in amber vials.
Q: Why is my product orange/red? A: Nitro-anilines are deeply colored (chromophores) due to the "push-pull" electronic system (donor amine + acceptor nitro).[2][1] A bright yellow to orange color is normal.[2][1] Dark brown indicates decomposition/oxidation.[2][1]
References
-
Patent Literature: Process for the preparation of benzoic acid derivatives.[2][1] (WO2008075068).[2][1] Describes the SNAr conditions for similar nitro-benzoic acid derivatives. [1]
-
Mechanistic Foundation: Nucleophilic Aromatic Substitution (SNAr) - Addition-Elimination.[2][1][5] Master Organic Chemistry.[2][1]
-
Substrate Data: 4-Chloro-3-nitrobenzoic acid.[2][1][7][8] PubChem Compound Summary.[2][1] [1]
-
Analogous Synthesis: Synthesis of 4-(methylamino)-3-nitrobenzoic acid. ChemicalBook Protocols (Analogous mono-methyl procedure).[2][1]
Sources
- 1. 4-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 7320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]
- 7. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 8. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | Benchchem [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in the Amination of 4-Chloro-3-nitrobenzoic Acid
Welcome to the Technical Support Center for the amination of 4-chloro-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic transformation. Here, we address common challenges, particularly low reaction yields, through a series of frequently asked questions and detailed troubleshooting guides. Our goal is to provide you with the expertise and practical insights needed to optimize your experimental outcomes.
The amination of 4-chloro-3-nitrobenzoic acid is a classic example of nucleophilic aromatic substitution (SNAr). In this reaction, the electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the chloro substituent by an amine.[1][2] While theoretically straightforward, various experimental parameters can significantly impact the reaction's efficiency and yield.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My amination of 4-chloro-3-nitrobenzoic acid is resulting in a low yield. What are the most common causes?
Low yield in this SNAr reaction can be attributed to several factors, ranging from incomplete reaction to degradation of starting materials or products. A systematic approach to troubleshooting is essential.
Troubleshooting Guide 1: Diagnosing and Addressing Low Yield
| Possible Cause | Recommended Action & Explanation |
| Incomplete Reaction | Increase Reaction Time and/or Temperature: The kinetics of the reaction may be slow. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. A moderate increase in temperature can also enhance the reaction rate. However, excessive heat can lead to side reactions. |
| Poor Solubility of Reactants | Solvent Screening: Ensure that 4-chloro-3-nitrobenzoic acid and the amine are sufficiently soluble in the chosen solvent at the reaction temperature. Common solvents for this reaction include polar aprotic solvents like DMSO, DMF, or alcohols. If solubility is an issue, consider screening alternative solvents or using a co-solvent system. |
| Suboptimal Reagent Stoichiometry | Optimize Amine Concentration: An insufficient amount of the amine will lead to incomplete conversion of the starting material. Conversely, a large excess of the amine can sometimes lead to the formation of side products. A typical starting point is to use a slight excess of the amine (1.1-1.5 equivalents). |
| Presence of Water | Use Anhydrous Conditions: Water can compete with the amine as a nucleophile, leading to the formation of 4-hydroxy-3-nitrobenzoic acid as a byproduct. Ensure that your solvent and amine are dry. |
| Degradation of Starting Material or Product | Control Reaction Temperature: As mentioned, excessive heat can cause decomposition. The nitro group, in particular, can be susceptible to degradation at high temperatures. It is crucial to find a balance between a temperature that promotes a reasonable reaction rate and one that minimizes degradation. |
FAQ 2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the likely impurities?
The formation of side products is a common reason for low yields of the desired 4-amino-3-nitrobenzoic acid derivative.
Troubleshooting Guide 2: Identifying and Minimizing Side Reactions
| Potential Side Product | Plausible Cause | Mitigation Strategy |
| 4-Hydroxy-3-nitrobenzoic acid | Reaction with residual water in the solvent or amine. | Use anhydrous solvents and ensure the amine is dry. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Diarylamine or other over-aminated products | This is less common but can occur if the product amine is sufficiently nucleophilic to react with another molecule of the starting material. | Use a controlled stoichiometry of the amine. Adding the amine dropwise to the reaction mixture can also help to maintain a low instantaneous concentration of the amine. |
| Decarboxylation Product | High reaction temperatures can sometimes lead to the loss of the carboxylic acid group. | Maintain the reaction temperature at the lowest effective level. |
Reaction Mechanism & Troubleshooting Workflow
The amination of 4-chloro-3-nitrobenzoic acid proceeds via a well-established SNAr mechanism. Understanding this pathway is crucial for effective troubleshooting.
Diagram 1: Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: SNAr mechanism for the amination of 4-chloro-3-nitrobenzoic acid.
A systematic approach to troubleshooting is key to identifying and resolving issues leading to low yield.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A stepwise guide to troubleshooting low yields in the amination reaction.
Experimental Protocols
Below are generalized protocols for the amination of 4-chloro-3-nitrobenzoic acid. These should be optimized for specific amines and laboratory conditions.
Protocol 1: Amination with Aqueous Ammonia
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-nitrobenzoic acid (1.0 eq) in a suitable solvent (e.g., ethanol or water).
-
Reagent Addition: Add an excess of concentrated aqueous ammonia (e.g., 5-10 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-amino-3-nitrobenzoic acid.
Protocol 2: Amination with a Primary or Secondary Amine
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 4-chloro-3-nitrobenzoic acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Reagent Addition: Add the amine (1.1-1.5 eq) dropwise to the solution.
-
Reaction: Heat the reaction mixture to a temperature that ensures a reasonable reaction rate (e.g., 80-120 °C). Monitor the reaction by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture and pour it into ice-water. Acidify with a suitable acid to precipitate the product.
-
Purification: Collect the crude product by filtration, wash thoroughly with water, and purify by recrystallization or column chromatography.
Alternative Strategy: The Buchwald-Hartwig Amination
For challenging substrates or when the SNAr reaction gives low yields, the Buchwald-Hartwig amination offers a powerful alternative.[3] This palladium-catalyzed cross-coupling reaction is known for its broad substrate scope and functional group tolerance.[4]
Key Considerations for Buchwald-Hartwig Amination:
-
Catalyst System: The choice of palladium precursor and phosphine ligand is critical.
-
Base: A non-nucleophilic base is required.
-
Anhydrous and Inert Conditions: The reaction is sensitive to oxygen and moisture.
While a detailed protocol is beyond the scope of this guide, it is an important alternative to consider in your synthetic strategy.
References
- U.S. Patent 3,177,247. (1965). Preparation of 4-acetamido-3-nitrobenzoic acid.
- Gale, E. A. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification.
- Bond University Research Portal. (2020).
- Wikipedia. (n.d.).
- Patsnap Eureka. (n.d.).
- Majid, R. (n.d.).
- Filo. (2025). Discuss the mechanism of nucleophilic substitution reaction of aryl nitro compound.
- The Organic Chemistry Tutor. (2017, January 14).
- LibreTexts Chemistry. (2019). 13.1.
- Reddit. (2018).
- PubMed. (n.d.).
- Guidechem. (2024). How can 4-(METHYLAMINO)-3-Nitrobenzoic Acid be synthesized?
- WordPress. (n.d.).
- Google Patents. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Sigma-Aldrich. (n.d.). 4-Amino-3-nitrobenzoic acid.
- LibreTexts Chemistry. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
- OpenStax. (2023). 16.
- PrepChem.com. (n.d.).
- Guidechem. (n.d.). How to Synthesize 4-Chloro-3-nitrobenzoic Acid?
- LibreTexts Chemistry. (2023).
- MDPI. (n.d.). Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand.
- ResearchGate. (2021). Enhancing the amination reaction of 4-nitrochlorobenzene in a tubular reactor.
- CDC Stacks. (n.d.).
- PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid.
- Royal Society of Chemistry. (n.d.). How the substrate affects amination reaction kinetics of nitrochlorobenzene.
- KPU Pressbooks. (n.d.). 5.
- JOCPR. (2024).
- WuXi RCS. (n.d.). Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile.
- University of Liverpool. (n.d.).
- ResearchGate. (n.d.).
Sources
Technical Support Center: Purification of 4-(Dimethylamino)-3-nitrobenzoic Acid
Executive Summary & Chemical Profile[1][2][3]
Compound: 4-(Dimethylamino)-3-nitrobenzoic acid CAS: 28096-56-2 Appearance: Yellow to orange crystalline solid Molecular Weight: 210.19 g/mol [1]
This guide addresses the purification of 4-(dimethylamino)-3-nitrobenzoic acid. As an amphoteric molecule containing both an electron-withdrawing nitro group and an electron-donating dimethylamino group, its solubility is highly sensitive to solvent polarity and pH. The "push-pull" electronic character often leads to high lattice energy, making the choice of solvent critical to avoid "oiling out" (liquid-liquid phase separation) rather than crystallization.
Solvent Selection Matrix
The following matrix synthesizes solubility data and laboratory performance for this specific class of nitro-benzoic derivatives.
| Solvent System | Role | Suitability | Technical Notes |
| Ethanol / Water (95:5 to 70:30) | Primary | High | Recommended. The compound is soluble in hot ethanol but significantly less soluble in water. This system allows for a "solvent/anti-solvent" method that maximizes yield while rejecting inorganic salts. |
| Glacial Acetic Acid | Alternative | Medium | Excellent for removing tarry oxidation byproducts. However, the high boiling point ( |
| Methanol | Solvent | Low | Often too soluble, leading to poor recovery yields upon cooling unless concentrated aggressively. |
| Ethyl Acetate | Solvent | Medium | Good for removing non-polar impurities, but solubility of the target acid may be too low for efficient large-scale purification. |
Detailed Experimental Protocol
Method A: Dual-Solvent Recrystallization (Ethanol/Water)
Best for: General purification of crude yellow/orange solid.
Prerequisites:
-
Crude 4-(dimethylamino)-3-nitrobenzoic acid[2]
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (optional, for decolorization)
Step-by-Step Workflow:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling ethanol required to dissolve the solid.
-
Tech Tip: If 100% dissolution is not achieved after adding 10-15 mL per gram, insoluble impurities (likely inorganic salts) are present. Proceed to hot filtration.[3]
-
-
Decolorization (Conditional): If the solution is dark brown rather than bright yellow/orange, add activated charcoal (1-2% by weight) and boil for 2 minutes.
-
Hot Filtration: Filter the hot solution through a pre-warmed funnel (fluted filter paper) to remove charcoal or mechanical impurities.
-
Nucleation: Reheat the filtrate to boiling. Add hot water dropwise until a persistent turbidity (cloudiness) just appears.
-
Clarification: Add a few drops of hot ethanol to clear the turbidity. The solution is now saturated.[3]
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed .
-
Critical: Rapid cooling here will trap impurities.
-
-
Final Cooling: Once at room temperature, place the flask in an ice-water bath (
) for 30 minutes to maximize yield. -
Isolation: Filter the crystals via vacuum filtration (Buchner funnel). Wash with a small amount of ice-cold 50% ethanol/water.
Visualized Workflows
Diagram 1: Recrystallization Logic Flow
Caption: Step-by-step logic for purifying nitrobenzoic acid derivatives, ensuring removal of both mechanical and chemical impurities.
Diagram 2: Troubleshooting Decision Tree
Caption: Diagnostic tree for resolving common failures such as oiling out or low recovery.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why? A: This is common with nitro-compounds. It occurs when the solution becomes supersaturated at a temperature above the crystal's melting point, or the solvent mixture is too polar (too much water).
-
Fix: Re-heat the mixture to dissolve the oil. Add a small amount of ethanol (to increase solubility) and cool much more slowly. Vigorous stirring during cooling can also induce oiling; let it stand still.
Q2: The crystals are chemically pure but look dark orange/brown. Is this acceptable? A: The pure compound is yellow/orange. Dark brown indicates oxidative impurities (azo or azoxy coupling products).
-
Fix: If the melting point is sharp, the color may be superficial. If the melting point is depressed (
), perform a recrystallization using Activated Charcoal in the hot ethanol stage.
Q3: Can I use Acetone or DCM? A:
-
DCM: Generally poor solubility for this specific zwitterionic-like structure.
-
Acetone: Good solubility, but difficult to crystallize from because it evaporates too fast and holds the product too well (steep solubility curve is required for good recrystallization). Ethanol/Water provides a better solubility gradient.
Q4: I have low yield. Is the product stuck in the water? A: The amino group can be protonated in acidic water, or the acid group deprotonated in basic water.
-
Fix: Ensure the pH of your recrystallization solvent is near neutral or slightly acidic (pH 4-5) to keep the molecule in its non-ionic (insoluble) form. If yield is low, concentrate the mother liquor (filtrate) and cool again to harvest a second crop.
References
-
Synthesis and Purification of Nitrobenzoic Acids
-
Source: Organic Syntheses, Coll.[4] Vol. 1, p. 372 (1941); Vol. 4, p. 715 (1963).
- Relevance: Establishes ethanol and dilute acid as standard purification media for nitrobenzoic acid deriv
-
URL:
-
-
Solubility of Benzoic Acid Derivatives
- Source: Journal of Chemical & Engineering Data. "Solubility of 3-Nitrobenzoic Acid in Seven Solvents."
- Relevance: Confirms solubility profiles in Ethanol vs.
-
URL:
-
Compound Data & Safety (PubChem)
- Source: National Library of Medicine (NIH). CID 3684804.
- Relevance: Physical properties (MP, Color)
-
URL:
Sources
Technical Support: Purification Protocols for 4-(Dimethylamino)-3-nitrobenzoic acid
Identity Verification & Chemical Context[1][2]
CRITICAL NOTICE: CAS Registry Number Discrepancy You provided CAS 1122-46-9 . Our database indicates a potential mismatch.
-
Target Name: 4-(Dimethylamino)-3-nitrobenzoic acid[1]
-
Standard CAS: 28096-56-2 (or 41263-74-5 for the methylamino analog).[1]
-
Note: CAS 1122-58-3 corresponds to 4-Dimethylaminopyridine (DMAP).[1]
-
Action: This guide is strictly engineered for 4-(Dimethylamino)-3-nitrobenzoic acid . If you are working with DMAP, STOP ; the protocols below (specifically acid precipitation) will destroy or lose your product.[1]
The Impurity Profile (The "Why")
To purify this compound effectively, you must understand how it was likely made.[1] The industrial standard is Nucleophilic Aromatic Substitution (SNAr) :
Your Enemy: Unreacted 4-Chloro-3-nitrobenzoic acid .[1]
-
Why it's hard to remove: Both the product and this impurity are carboxylic acids with similar pKa values (~3.5–4.0).[1] Standard acid-base extraction will NOT separate them. Both will dissolve in base and both will precipitate in acid.[1]
-
The Solution: You must exploit the subtle polarity difference introduced by the dimethylamino group using fractional recrystallization .[1]
Primary Protocol: Fractional Recrystallization
Objective: Remove unreacted chloro-precursor and isomers.[1] Purity Target: >98% (HPLC)
Solvent Selection Strategy
| Solvent System | Suitability | Rationale |
| Ethanol (95%) | High | Best balance.[1] The amino-product is more soluble in hot ethanol than the chloro-impurity.[1] |
| Methanol/Water (4:1) | Medium | Good for removing inorganic salts, but yield may drop due to higher solubility of the product.[1] |
| Ethyl Acetate | Low | Often dissolves the chloro-impurity too well, preventing separation.[1] |
Step-by-Step Procedure
-
Preparation: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.
-
Dissolution: Add Ethanol (95%) slowly while heating to reflux (approx. 78°C).
-
Hot Filtration (Crucial): While boiling, filter the solution through a pre-heated funnel (fluted filter paper) to remove mechanical impurities or inorganic salts (NaCl/Na₂SO₄) which are insoluble in hot ethanol.[1]
-
Controlled Cooling:
-
Crystallization: Once room temp is reached, move to an ice bath (0–4°C) for 30 minutes.
-
Harvest: Filter via vacuum (Buchner funnel).
-
The Wash: Wash the cake with cold Ethanol (0°C).
Secondary Protocol: Acid-Base "Bulk Clean"
Objective: Use this only if your crude material is dark brown/black (tarry) or contains significant non-acidic impurities.[1] This step prepares the material for recrystallization.[1]
Figure 1: Acid-Base Pre-treatment Workflow. Note that this removes non-acidic tars but retains the chloro-impurity.[1]
Troubleshooting & FAQs
Q1: My product is bright yellow/orange. Is it impure?
No. Nitro compounds are inherently chromophoric (yellow/orange).[1]
-
Warning Sign: If the color is Dark Brown or Greenish , you have oxidation byproducts (azo-coupling).[1] Perform the Acid-Base wash (Section 3) with a charcoal (activated carbon) step during the initial dissolution.[1]
Q2: The Melting Point is broad (e.g., 205–215°C).[1]
Cause: Presence of 4-chloro-3-nitrobenzoic acid.[1][2][7] Fix: You need a second recrystallization.[1]
-
Tip: Check the filtrate from your recrystallization by TLC.[1] If the impurity is present, the solvent system is working—you just need more cycles.[1]
Q3: Can I use column chromatography?
Yes, but it is difficult. Because the compound is a carboxylic acid, it will streak on silica gel.[1]
-
Modification: You must add 1% Acetic Acid to your mobile phase (e.g., Hexane:Ethyl Acetate:Acetic Acid).[1]
-
Recommendation: Recrystallization is superior for scalability.[1]
Decision Logic for Purification
Figure 2: Decision matrix for selecting the appropriate purification protocol based on crude material state.
References
-
Synthesis & Properties of Nitrobenzoic Acids: Source: PubChem.[1][8] (n.d.). 4-(Dimethylamino)-3-nitrobenzoic acid (Compound).[1][6] National Library of Medicine.[1] [Link]
-
Recrystallization Methodologies for Nitro-Benzoic Derivatives: Source: Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for nitro-acid recrystallization solvents). [Link]
-
Patent on Purification of 3-Nitrobenzoic Acid Derivatives: Source: Google Patents. (1981).[1] Process for recovering 3-nitrobenzoic acid (US4288615A). (Note: Describes the pH swing and solubility challenges of nitrobenzoic acid isomers).
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. sdichem.com [sdichem.com]
- 8. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
challenges in the scale-up of 4-(Dimethylamino)-3-nitrobenzoic acid production
[1][2]
Executive Summary & Route Selection
User Query: What is the most robust pathway for scaling 4-(Dimethylamino)-3-nitrobenzoic acid (CAS: 1152-89-2) from gram to kilogram scale?
Scientist Response: For scale-up, you must avoid the direct nitration of 4-(dimethylamino)benzoic acid.[1][2] That route is fraught with safety hazards (exotherms, oxidative tars) and regio-selectivity issues.[1][2]
The industry-standard "Gold Route" is the Nucleophilic Aromatic Substitution (
The "Gold Route" Workflow
The following diagram outlines the critical process flow and decision gates for the synthesis.
Caption: Optimized S_NAr process flow for the production of 4-(Dimethylamino)-3-nitrobenzoic acid.
Detailed Experimental Protocols
Module A: The Nucleophilic Substitution (Scale-Up Protocol)
Target Scale: 1 kg Output
Reagents:
Step-by-Step Procedure:
-
Charging: Load 4-chloro-3-nitrobenzoic acid and water into a reactor equipped with an overhead stirrer and reflux condenser.
-
Amine Addition (Exotherm Control): Slowly add the 40% Dimethylamine solution.
-
Reaction: Heat the mixture to reflux (approx. 90-95°C).
-
Workup: Cool the reaction mass to 20-25°C.
-
Precipitation: Slowly add concentrated HCl or H2SO4 to adjust pH to 3.0–4.0.
-
Critical: Do not drop pH < 1.0 too rapidly, or you may trap inorganic salts or amine hydrochlorides in the crystal lattice.[1]
-
-
Isolation: Filter the yellow/orange precipitate.[1][2] Wash the cake with water (2 x 2 volumes) to remove chloride salts.[2]
-
Drying: Dry in a vacuum oven at 60°C until moisture content (LOD) is < 0.5%.
Troubleshooting & Optimization (FAQ)
Q1: My reaction conversion stalled at 90%. Adding more time didn't help. Why?
A: This is a classic issue with Dimethylamine off-gassing .
-
Cause: Dimethylamine (boiling point ~7°C) is volatile.[1][2] At reflux (95°C), you are likely losing the reagent through the condenser if your cooling water isn't cold enough or the system isn't sealed well.
-
Fix:
-
Use a pressure reactor (autoclave) set to 2–3 bar.[1][2] This keeps the amine in the liquid phase and dramatically speeds up the reaction (often < 2 hours).
-
If working at atmospheric pressure, increase the equivalents of dimethylamine to 5.0 equiv and use a highly efficient condenser (glycol coolant at -10°C).
-
Q2: The product color is dark brown instead of bright yellow. Is it pure?
A: Dark color usually indicates oxidative degradation or azo-impurities .[1][2]
-
Cause: Overheating (>100°C) or exposure to air at high pH for extended periods can cause minor oxidation of the electron-rich aniline moiety.[1][2]
-
Fix:
-
Perform a charcoal treatment during the workup.[1][2] Before acidification (while the product is still soluble as a salt at pH > 9), add activated carbon (5% w/w), stir for 30 mins, and filter hot. Then acidify the filtrate.[1][2][4]
-
Check the starting material quality.[1][2] If the 4-chloro-3-nitrobenzoic acid contains isomers (e.g., 2-chloro isomer), these form dark oily byproducts.[1][2]
-
Q3: I am seeing a "Dabigatran Impurity" alert in my analysis. What is this?
A: In pharmaceutical contexts (like Dabigatran synthesis), this compound is a key intermediate.[2][5] The specific impurity often flagged is 4-(Methylamino)-3-nitrobenzoic acid (the mono-methyl analog).[1][2]
Process Safety & Data Analysis
Thermodynamic Risk Assessment
The following table summarizes the key hazards associated with the
| Parameter | Risk Level | Mitigation Strategy |
| Amine Addition | High (Exothermic) | Controlled dosing; Jacket cooling; Keep T < 40°C during addition.[1][2] |
| Pressure | Medium | If using an autoclave, ensure rupture discs are rated for 5 bar.[2] |
| Waste Stream | Medium | Mother liquor contains dimethylamine hydrochloride and acidic salts.[1][2] Neutralize before disposal.[1][2] |
| Dust Explosion | Low/Medium | Dry product is a nitro-aromatic powder.[1][2] Ground all equipment during milling/sieving.[1][2] |
Troubleshooting Logic Tree
Use this logic flow to diagnose yield issues.
Caption: Diagnostic tree for resolving yield discrepancies in the isolation phase.
References
-
Synthesis via Nucleophilic Substitution
-
Safety & Handling
-
Industrial Application & Impurities
-
Patent Methodology (Analogous N-Methyl process)
- Title: Synthetic method of N-methyl-4-(methylamino)-3-nitrobenzamide (Process Chemistry insights).
-
Source: Google Patents (CN104356022A).[2]
- URL
Disclaimer: This guide is for research and development purposes only. All scale-up activities must be conducted under strict safety protocols and in compliance with local environmental regulations.
Sources
- 1. prepchem.com [prepchem.com]
- 2. 4-(Dimethylamino)-3-nitrobenzoic acid | C9H10N2O4 | CID 3684804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents [patents.google.com]
- 4. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
Validation & Comparative
comparing synthesis routes to 4-(Dimethylamino)-3-nitrobenzoic acid
Executive Summary & Strategic Analysis
4-(Dimethylamino)-3-nitrobenzoic acid (CAS: 1588-83-6) is a critical pharmacophore, serving as a precursor for DNA-intercalating agents, kinase inhibitors, and high-performance pigments.[1] Its structural core—an electron-deficient benzene ring substituted with an electron-donating amine—creates a "push-pull" electronic system that is valuable but synthetically sensitive.[1]
This guide objectively compares the two primary synthesis routes.
-
Route A (The Displacement Protocol): Nucleophilic Aromatic Substitution (
) on 4-chloro-3-nitrobenzoic acid. -
Route B (The Oxidative Protocol): Oxidation of 4-(dimethylamino)-3-nitrotoluene.
The Verdict: Route A is the industry standard for scalability and purity.[1] It leverages the synergistic electron-withdrawing effects of the nitro and carboxyl groups to facilitate a mild, high-yield substitution.[1] Route B is reserved for cases where toluene precursors are significantly cheaper or available from upstream processes, but it suffers from harsh oxidative conditions that can degrade the amine.
Route A: The Displacement Protocol ( )
Status: Recommended | Scalability: High | Green Chemistry Score: Moderate (Aqueous waste)
Mechanistic Insight
This route relies on the activation of the C-4 position.[1] Both the nitro group (at C-3) and the carboxyl group (at C-1) are electron-withdrawing.[1] The nitro group, positioned ortho to the leaving group (chlorine), exerts a powerful inductive (-I) and mesomeric (-M) effect, dramatically lowering the energy barrier for the Meisenheimer complex intermediate.
Workflow Diagram (DOT)
Figure 1: The convergent synthesis pathway relying on ortho-activation.
Detailed Experimental Protocol
Step 1: Preparation of 4-Chloro-3-nitrobenzoic Acid Note: This intermediate is commercially available, but in-house synthesis is often cheaper.[1]
-
Reagents: 4-Chlorobenzoic acid (1.0 eq),
(fuming, 1.1 eq), (conc. solvent).[1][2][3][4][5][6] -
Procedure: Dissolve 4-chlorobenzoic acid in concentrated sulfuric acid at 0°C. Add fuming nitric acid dropwise, maintaining internal temperature
. -
Workup: Pour onto crushed ice. Filter the white precipitate.[1] Wash with cold water until pH neutral.[1]
-
Yield: 96–98%.
Step 2: Nucleophilic Substitution (
-
Setup: A 3-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel.
-
Reagents:
-
4-Chloro-3-nitrobenzoic acid (20.1 g, 100 mmol)[1]
-
Dimethylamine (40% aqueous solution, 33.8 g, 300 mmol, 3.0 eq)
-
Water (100 mL)
-
-
Execution:
-
Isolation:
-
Purification: Recrystallization from Ethanol/Water (8:2) if necessary.[1][2]
-
Typical Yield: 90–94%.
Route B: The Oxidative Protocol
Status: Alternative | Scalability: Low-Medium | Risk: Over-oxidation[1]
Mechanistic Insight
This route oxidizes the methyl group of a toluene derivative to a carboxylic acid. The challenge is the dimethylamino group; amines are susceptible to oxidation (forming N-oxides) under the strong conditions required to oxidize a methyl group on a deactivated ring.[1] Therefore, the oxidation is usually performed before the amine is introduced, or requires careful selection of oxidants (
Workflow Diagram (DOT)
Figure 2: The oxidative route. Note that introducing the amine before oxidation is generally avoided due to N-oxide formation.[1]
Critical Drawbacks
-
Yield Loss: Oxidation of electron-deficient toluenes (due to the nitro group) is sluggish, often stalling at the aldehyde stage or requiring excess oxidant.[1]
-
Waste:
oxidation generates significant manganese dioxide ( ) sludge, which is difficult to filter and dispose of on a large scale.
Performance Comparison
The following data is aggregated from standard process chemistry benchmarks.
| Metric | Route A ( | Route B (Oxidative) |
| Overall Yield | 85 – 92% | 50 – 65% |
| Purity (Crude) | >98% | ~90% (requires purification) |
| Atom Economy | High (HCl byproduct) | Low (Heavy metal waste) |
| Reagent Cost | Low (Chlorobenzoic acid is a commodity) | Medium (Oxidants + Toluene deriv.)[1] |
| Safety Profile | Moderate (Exothermic amine addition) | High Risk (Strong oxidants) |
| Throughput | < 10 hours (Total time) | 18–24 hours (Long refluxes) |
Troubleshooting & Optimization
Controlling the Reaction (Route A)
-
Issue: Incomplete conversion.
-
Cause: The leaving group (Cl) is deactivated if the reaction medium becomes too acidic (protonation of the amine nucleophile).
-
Fix: Ensure an excess of dimethylamine (3.0 eq) is used.[1] The first equivalent acts as the nucleophile, the second neutralizes the HCl generated, and the third maintains basicity.
-
-
Issue: "Oiling out" of the product.
Why not Nitration of 4-(Dimethylamino)benzoic acid?
A common query is why one cannot simply nitrate the final scaffold's non-nitro precursor.[1]
-
The Trap: Nitrating N,N-dimethylaniline derivatives is dangerous.[1]
-
Reason 1: Nitric acid is an oxidant.[1] It will attack the electron-rich nitrogen, leading to demethylation or explosive degradation.[1]
-
Reason 2: Regioselectivity.[1] The dimethylamino group is a strong ortho/para director.[1] Since the para position is blocked by the carboxyl group, nitration would occur ortho to the amine (position 3). While this is the correct position, the side reactions (oxidation) make this route chemically "messy" and low-yielding compared to the clean displacement of a chloride.[1]
References
-
Synthesis of 4-chloro-3-nitrobenzoic acid
-
Nucleophilic Arom
) Principles: -
Safety Data & Handling (GHS Classifications)
-
Industrial Application (Dabigatran Intermediate)
-
Source: Google Patents.[1] "Process for the preparation of dabigatran etexilate mesylate." (Demonstrates the methylamino analog synthesis, identical mechanism).
- URL
-
Sources
alternative reagents for the synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid
Topic: Alternative Reagents for the Synthesis of 4-(Dimethylamino)-3-nitrobenzoic Acid Content Type: Publish Comparison Guide
Executive Summary & Strategic Analysis
4-(Dimethylamino)-3-nitrobenzoic acid (CAS: 28096-56-2) is a critical intermediate in the synthesis of pharmaceutical APIs (e.g., benzimidazole-based anticoagulants like Dabigatran) and functional dyes.[1] Its synthesis is classically dominated by Nucleophilic Aromatic Substitution (
This guide objectively compares the industry-standard Chloro-route against the high-performance Fluoro-route and alternative Alkylation strategies .[1] We analyze these methods based on reaction kinetics, yield, and scalability to empower your experimental design.
Route Analysis: The Landscape
The dominant synthetic strategy relies on the displacement of a halide at the 4-position, activated by the ortho-nitro group. The carboxylic acid moiety provides solubility in alkaline media, facilitating a self-purifying workup.[1]
Mechanism of Action
The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.[1] The electron-withdrawing nitro group stabilizes the anionic intermediate, lowering the activation energy.[1]
Figure 1:
Comparative Assessment of Reagents
A. The Substrate: 4-Chloro vs. 4-Fluoro
The choice of halogen (X) in the starting material 4-X-3-nitrobenzoic acid is the primary determinant of reaction rate.
| Feature | Option A: 4-Chloro-3-nitrobenzoic acid | Option B: 4-Fluoro-3-nitrobenzoic acid |
| Reactivity | Moderate.[1] Requires heat (80-100°C) and longer times.[1] | High. Reacts rapidly at mild temps (25-50°C).[1] |
| Cost | Low (Commodity chemical).[1] | Higher (Specialty reagent).[1] |
| Kinetics | Rate-limiting step is often bond breaking/formation balance.[1] | C-F bond is stronger, but high electronegativity accelerates nucleophilic attack (Rate-limiting step is addition).[1] |
| Impurity Profile | Higher risk of hydrolysis byproducts due to harsh conditions.[1] | Cleaner profile due to milder conditions.[1] |
| Recommendation | Best for Bulk Scale where raw material cost drives economics.[1] | Best for R&D/Medicinal Chemistry where speed and purity are paramount.[1] |
B. The Nucleophile: Aqueous DMA vs. DMA Salts
The source of the dimethylamino group affects handling and atom economy.[1]
| Feature | Option 1: Aqueous Dimethylamine (40%) | Option 2: Dimethylamine HCl + Base |
| Handling | Volatile liquid, requires fume hood, strong odor.[1] | Solid salt, easy to weigh, odorless until basified.[1] |
| Atom Economy | High.[1] Water is the solvent/carrier.[1] | Lower. Requires stoichiometric base (e.g., NaOH) to free the amine, generating salt waste.[1] |
| Reaction Control | Concentration decreases as gas evolves upon heating.[1] | Controlled release of free amine in situ.[1] |
| Recommendation | Standard Industrial Choice . | Ideal for Small Scale/Lab to avoid handling volatile liquids.[1] |
Experimental Protocols
Protocol A: The "Green" Aqueous Route (Recommended for Scale)
Utilizes water as the solvent and the 4-Chloro precursor.
Reagents:
Workflow:
-
Dissolution: In a pressure tube or round-bottom flask, suspend 4-Chloro-3-nitrobenzoic acid in water.
-
Addition: Add 40% aqueous dimethylamine. The acid will dissolve as the dimethylammonium salt forms.[1]
-
Reaction: Heat the mixture to 90-100°C for 4-6 hours. Monitor by TLC or HPLC.[1] Note: The solution turns deep yellow/orange.
-
Workup (Self-Validating):
-
Isolation: Filter the solid, wash with cold water, and dry.[1][3]
Expected Yield: 85-92% Purity: >98% (NMR)
Protocol B: The High-Speed Fluoro Route
Utilizes the 4-Fluoro precursor for rapid library synthesis.
Reagents:
-
4-Fluoro-3-nitrobenzoic acid (1.0 eq)[1]
-
Dimethylamine (2.0 M in THF or MeOH) (2.5 eq)[1]
-
Triethylamine (1.5 eq) (Optional scavenger if not using excess DMA)[1]
Workflow:
-
Setup: Dissolve 4-Fluoro-3-nitrobenzoic acid in THF or Ethanol.
-
Reaction: Add dimethylamine solution. Stir at Room Temperature for 1-2 hours.
-
Causality: The high electronegativity of fluorine creates a highly electron-deficient center at C-4, allowing rapid attack even without heat.[1]
-
-
Workup: Evaporate solvent, redissolve in water/base, and precipitate with HCl as in Protocol A.
Expected Yield: 90-95% Purity: >99%[1]
Alternative Route: Reductive Alkylation
Used when starting from 4-amino-3-nitrobenzoic acid.[1]
While less common due to the availability of the chloro-precursor, this route is useful if the amino-acid is already in hand.
Reagents:
Method: Eschweiler-Clarke reaction conditions.[1] Refluxing the amine with formic acid and formaldehyde methylates the amine.[1]
Drawback: Risk of reducing the nitro group if strong reducing agents (
Synthesis Workflow Diagram
Figure 2: Decision matrix for synthesis based on starting material availability.
References
-
PubChem. 4-(Dimethylamino)-3-nitrobenzoic acid (Compound).[1] National Library of Medicine.[1] Available at: [Link][1]
-
Chemistry LibreTexts. Nucleophilic Aromatic Substitution. Available at: [Link][1][2][3][4][5][6][7][9][10][11][12]
-
Google Patents. Synthetic method of N-methyl-4-(methylamino)-3-nitrobenzamide (Related S_NAr chemistry). CN104356022A.[1] Available at:
Sources
- 1. 4-(Dimethylamino)-3-nitrobenzoic acid | C9H10N2O4 | CID 3684804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-3-nitrobenzoic acid 98 96-99-1 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. guidechem.com [guidechem.com]
- 7. research.bond.edu.au [research.bond.edu.au]
- 8. 4-(Methylamino)-3-nitrobenzoic Acid | 41263-74-5 | TCI EUROPE N.V. [tcichemicals.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. 4-methyl 3-nitrobenzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chem.libretexts.org [chem.libretexts.org]
4-(Dimethylamino)-3-nitrobenzoic acid vs 4-(Methylamino)-3-nitrobenzoic acid in synthesis
[1]
Executive Summary
In medicinal chemistry and organic synthesis, the distinction between 4-(Methylamino)-3-nitrobenzoic acid (M-NBA) and 4-(Dimethylamino)-3-nitrobenzoic acid (DM-NBA) is not merely structural—it is functional.[1]
-
M-NBA is a "Gateway Intermediate." The presence of the secondary amine (
) allows for downstream cyclization, making it an essential precursor for benzimidazole-based drugs (e.g., Dabigatran, kinase inhibitors).[1] -
DM-NBA is often a "Terminal Intermediate" or Impurity. The tertiary amine (
) lacks the proton required for standard benzimidazole ring closure.[1] Consequently, it is frequently encountered as a critical process impurity or used in applications requiring electron-rich aromatic systems (dyes, fluorescence probes) where cyclization is not required.[1]
Chemical Properties & Structural Analysis[1][2][3]
The core difference lies in the substitution at the 4-position nitrogen.[1] This subtle change dictates the molecule's ability to participate in hydrogen bonding and subsequent intramolecular reactions.[1]
| Feature | 4-(Methylamino)-3-nitrobenzoic acid | 4-(Dimethylamino)-3-nitrobenzoic acid |
| CAS Number | 41263-74-5 | 28096-56-2 |
| Structure | Secondary Amine ( | Tertiary Amine ( |
| Molecular Weight | 196.16 g/mol | 210.19 g/mol |
| H-Bond Donor | Yes (1 donor) | No (0 donors) |
| Electronic Effect | Strong electron donor (+M) | Stronger electron donor (+M), but sterically bulkier |
| Solubility | Soluble in DMSO, MeOH, hot EtOH | Higher solubility in chlorinated solvents (DCM, |
| Key Role | Benzimidazole Precursor | Impurity Standard / Dye Intermediate |
Electronic & Steric Implications[1]
-
M-NBA: The secondary amine can rotate to planarize with the aromatic ring, maximizing resonance overlap.[1] It serves as a hydrogen bond donor, which can influence crystal packing (typically higher melting point range: 210–218°C).
-
DM-NBA: The two methyl groups create steric repulsion with the adjacent nitro group (ortho-effect), potentially twisting the amine slightly out of plane.[1] This reduces conjugation efficiency compared to the methyl analog and prevents H-bond donation.[1]
Synthetic Accessibility (Preparation)
Both compounds are synthesized via Nucleophilic Aromatic Substitution (
Reaction Pathway Diagram
Figure 1: Divergent synthesis from a common precursor. Green path indicates the route to benzimidazole precursors; Red path leads to the tertiary amine analog.[1]
Experimental Protocol: Synthesis of M-NBA
Note: The synthesis of DM-NBA follows the same protocol, substituting 40% aqueous methylamine with 40% aqueous dimethylamine.[1]
-
Reagents: 4-Chloro-3-nitrobenzoic acid (1.0 eq), Methylamine (40% aq.[1] solution, 3.0–5.0 eq).
-
Setup: Round-bottom flask equipped with a reflux condenser.
-
Procedure:
-
Dissolve 4-chloro-3-nitrobenzoic acid in water (or ethanol for higher solubility).[1]
-
Add methylamine solution dropwise at room temperature (exothermic reaction).
-
Heat to reflux (approx. 80–90°C) for 3–5 hours. Monitor by TLC/HPLC (disappearance of chloro-SM).
-
Workup: Cool reaction mixture to 0–5°C. Acidify to pH ~3–4 using concentrated HCl. The product precipitates as a yellow solid.[1]
-
Purification: Filter the solid, wash with cold water, and dry.[3] Recrystallization from ethanol if necessary.[1]
-
-
Self-Validation:
Reactivity Profile in Downstream Synthesis
This is the critical decision point for researchers. The choice between Methyl and Dimethyl determines the feasibility of subsequent ring-closing reactions.
A. Reduction to Diamines
Both nitro compounds can be reduced (using
-
M-NBA
3-Amino-4-(methylamino)benzoic acid (Stable, air-sensitive).[1] -
DM-NBA
3-Amino-4-(dimethylamino)benzoic acid (Stable, air-sensitive).[1]
B. Cyclization (The "Benzimidazole Checkpoint")
The formation of benzimidazoles requires two nitrogen atoms capable of interacting with an electrophilic carbon (e.g., from an aldehyde, carboxylic acid, or orthoester).
-
M-NBA Pathway: The secondary amine (
) retains a proton.[1] After condensation with an aldehyde, this nitrogen can participate in the dehydration step to aromatize the system into a benzimidazole.[1] -
DM-NBA Pathway: The tertiary amine (
) cannot lose a methyl group under standard cyclization conditions.[1] It is sterically blocked and chemically inert toward cyclization.[1]
Cyclization Logic Diagram
Figure 2: The mechanistic divergence. Only the methylamino variant supports benzimidazole formation.[1]
Applications & Use Cases
4-(Methylamino)-3-nitrobenzoic Acid (M-NBA)[1]
-
Primary Use: Pharmaceutical Intermediate.[1]
-
Specific Drug Classes:
-
Thrombin Inhibitors: Key scaffold for Dabigatran etexilate .[1] The N-methyl group becomes part of the benzimidazole core.[1]
-
Angiotensin II Receptor Blockers (ARBs): Precursor for benzimidazole-based anti-hypertensives (e.g., Telmisartan analogs).
-
Kinase Inhibitors: Used to synthesize libraries of ATP-competitive inhibitors where the benzimidazole core mimics the purine ring of ATP.[1]
-
4-(Dimethylamino)-3-nitrobenzoic Acid (DM-NBA)[1]
-
Primary Use: Analytical Standard & Specialized Reagent.[1]
-
Impurity Profiling: In the synthesis of M-NBA, if the methylamine source is contaminated with dimethylamine, DM-NBA forms as a difficult-to-remove impurity.[1] It is synthesized intentionally to serve as an HPLC reference standard for quality control (e.g., "Dabigatran Impurity C").
-
Dye Chemistry: Used as an intermediate for azo dyes where a highly electron-rich coupling component is required, and the tertiary amine ensures solubility and color depth (bathochromic shift).[1]
-
Fluorescence Probes: The dimethylamino group is a classic "push" donor for intramolecular charge transfer (ICT) fluorescent sensors.
References
-
Synthesis of M-NBA: Preparation of 4-(methylamino)-3-nitrobenzoic acid via SNAr.[1][2] (2013).[4][5] World Intellectual Property Organization.[1] WO 2013/150545.[1]
-
Benzimidazole Cyclization Mechanisms: J. Med. Chem. 2002, 45(9), 1757-1766.[5] (Discusses the conversion of M-NBA to benzimidazole scaffolds).
-
Impurity Profiling: Analytical profiles of benzimidazole-based drug substances. (Reference for DM-NBA as a process impurity). [1]
-
General Reactivity of Nitro-Benzoic Acids: Nucleophilic Aromatic Substitution of 4-Chloro-3-nitrobenzoic acid.[1][2] PrepChem.[1]
spectroscopic comparison of 4-(Dimethylamino)-3-nitrobenzoic acid and its precursors
Spectroscopic Comparison Guide: 4-(Dimethylamino)-3-nitrobenzoic Acid vs. Precursors
Executive Summary
This guide provides a technical comparison between 4-(Dimethylamino)-3-nitrobenzoic acid (Target) and its primary synthetic precursor, 4-Chloro-3-nitrobenzoic acid .[1] The transformation represents a classic Nucleophilic Aromatic Substitution (
For researchers in drug development and dye chemistry, this substitution is not merely structural; it drastically alters the electronic landscape of the molecule. The introduction of the amine donor para to the carboxylic acid acceptor creates a "push-pull"
Synthetic Pathway & Precursor Selection
While 4-(dimethylamino)benzoic acid can be nitrated, the industry-standard laboratory route—and the focus of this guide—is the
Reaction Scheme: The reaction proceeds via the Meisenheimer complex intermediate, driven by the electron-withdrawing nitro group ortho to the leaving group (chlorine).
Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (
Spectroscopic Comparison
UV-Vis Spectroscopy: The "Push-Pull" Effect
The most immediate physical change is color.[1] The precursor is typically white or pale yellow, while the product is a vivid yellow-orange.
-
Mechanism: The product features a strong electron donor (Dimethylamine) para to an electron acceptor (Carboxylic Acid) and ortho to another acceptor (Nitro).[1] This creates an Intramolecular Charge Transfer (ICT) band.[1]
-
Spectral Shift:
Nuclear Magnetic Resonance ( H NMR)
The substitution of -Cl with -N(Me)
Table 1: Comparative
| Proton Position | Precursor (4-Cl-3-NO | Target (4-NMe | Mechanistic Explanation |
| H-2 (d) | ~8.45 | ~8.20 | Located between NO |
| H-6 (dd) | ~8.15 | ~7.95 | Meta to the amine.[1] Experiences mild shielding from the amine's electron donation.[1] |
| H-5 (d) | ~7.90 | ~6.90 - 7.10 | Diagnostic Shift: Ortho to the amine. Strong resonance shielding from the nitrogen lone pair causes a significant upfield shift (~1 ppm).[1] |
| N-CH | N/A | ~2.95 (s, 6H) | New Signal: Strong singlet corresponding to the six equivalent methyl protons. |
| -COOH | ~13.5 (br) | ~12.8 (br) | Acidic proton remains broad and downfield; slight shift due to change in pKa.[1] |
Infrared Spectroscopy (FT-IR)
IR confirms the functional group transformation, specifically the loss of the C-Cl bond and the gain of C-N character.
-
Carbonyl (C=O):
-
Nitro Group (NO
):-
Both compounds show asymmetric (~1530 cm
) and symmetric (~1350 cm ) stretches.[1]
-
-
C-N Stretch (Ar-N):
-
Target Only: A new band appears in the 1360-1380 cm
region (often overlapping with nitro) and around 1100-1200 cm for the C-N single bond.[1]
-
Experimental Protocols
Protocol A: Synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid
Note: Perform in a fume hood. Dimethylamine is volatile and noxious.
-
Reagents: Dissolve 4-chloro-3-nitrobenzoic acid (1.0 eq) in water (or THF for higher solubility).
-
Addition: Add 40% aqueous dimethylamine (3.0 eq) dropwise. The excess base acts as an acid scavenger (neutralizing HCl).[1]
-
Reaction: Reflux at 80-90°C for 4–6 hours. The solution will turn from pale to deep yellow/orange.[1]
-
Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3-4.[1] The product will precipitate as a yellow solid.[1][2]
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1) if necessary.[1][3]
Protocol B: NMR Sample Preparation
-
Solvent: DMSO-
is preferred over CDCl due to the poor solubility of the carboxylic acid and the zwitterionic character of the amino-acid product. -
Concentration: 10-15 mg of sample in 0.6 mL solvent.
-
Reference: Calibrate to residual DMSO peak (2.50 ppm).
Visual Logic: Electronic Effects
The following diagram illustrates the electronic "Push-Pull" mechanism responsible for the spectral data described above.
Figure 2: Electronic "Push-Pull" interactions defining the spectral properties.
Consolidated Data Summary
| Feature | 4-Chloro-3-nitrobenzoic acid | 4-(Dimethylamino)-3-nitrobenzoic acid |
| Appearance | White/Pale Yellow Solid | Bright Yellow/Orange Solid |
| UV-Vis ( | < 300 nm (UV) | ~410 nm (Visible - Blue absorption) |
| ~7.90 ppm (d) | ~7.00 ppm (d) (Shielded) | |
| None | ~2.95 ppm (s, 6H) | |
| IR (C=O) | ~1705 cm | ~1685 cm |
| Reaction Type | Precursor | Product ( |
References
-
Synthesis & Properties
- Title: Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide (Analogous Route).
-
Source: Google Patents (CN104356022A).[1]
- URL
-
Spectral Data (Precursor)
-
Spectral Data (Target Class)
-
Mechanistic Insight
Sources
Structural Validation of 4-(Dimethylamino)-3-nitrobenzoic Acid: A Comparative NMR Guide
Topic: Validation of 4-(Dimethylamino)-3-nitrobenzoic acid Structure by 1H NMR Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of pharmaceutical intermediates, 4-(Dimethylamino)-3-nitrobenzoic acid serves as a critical scaffold.[1][2] Its validation is frequently complicated by its poor solubility in non-polar solvents and the structural similarity to its precursor, 4-chloro-3-nitrobenzoic acid .[1]
This guide compares the efficacy of DMSO-d6 versus CDCl3 for structural validation and demonstrates how to rigorously distinguish the target product from its "alternative" (the unreacted chloro-precursor) using proton nuclear magnetic resonance (
Structural Analysis & Theoretical Basis
The target molecule consists of a benzoic acid core substituted with a nitro group at position 3 and a dimethylamino group at position 4.[1][3][4]
The "Alternatives" in Synthesis
The primary "alternative" found in crude mixtures is the starting material, 4-chloro-3-nitrobenzoic acid .[1][5] Distinguishing these two is the core validation challenge.
-
Target (Product): Contains a strong electron-donating group (
) at the para position relative to the carboxylic acid.[1] This significantly shields the adjacent proton (H-5).[1] -
Alternative (Impurity): Contains a chloro group (
) at position 4.[1][2][5][6] This is weakly electron-withdrawing, leaving the H-5 proton relatively deshielded compared to the product.[1]
Comparative Chemical Shift Prediction
| Proton Position | Target: 4-(Dimethylamino)-3-nitrobenzoic acid | Alternative: 4-Chloro-3-nitrobenzoic acid | Diagnostic Value |
| H-2 (d) | ~8.4 ppm (Deshielded by | ~8.5 ppm | Low (Overlap likely) |
| H-6 (dd) | ~8.0 ppm | ~8.2 ppm | Medium |
| H-5 (d) | ~7.1 ppm (Shielded by | ~7.9 ppm (No shielding) | HIGH (Key Differentiator) |
| N-Me (s) | ~2.9 - 3.1 ppm (6H) | Absent | HIGH (Presence/Absence) |
| COOH (br s) | ~13.0 ppm (Visible in DMSO) | ~13.5 ppm | Medium |
Comparative Methodology: Solvent Selection
The choice of solvent is not merely logistical; it dictates the visibility of key structural features.[1]
Option A: Chloroform-d (CDCl )[1]
-
Performance: Poor.
-
Why: The target molecule is a zwitterionic-like amino acid derivative.[1] It exhibits low solubility in CDCl
, leading to broadened peaks due to aggregation.[1] Crucially, the acidic proton ( ) often exchanges rapidly or broadens into the baseline, making integration impossible. -
Verdict: Use only if checking for non-polar grease impurities.[1]
Option B: Dimethyl Sulfoxide-d6 (DMSO-d )[1]
-
Performance: Excellent (Gold Standard).
-
Why: High polarity disrupts intermolecular hydrogen bonding, ensuring sharp signals.[1] It slows the exchange of the carboxylic acid proton, often allowing it to be observed as a distinct broad singlet downfield (~13 ppm).[1]
-
Verdict: Required for full structural validation.
Experimental Protocol (Self-Validating)
This protocol is designed to be self-validating: the observation of specific coupling constants confirms the regiochemistry, while integration ratios confirm purity.[1]
Materials
-
Analyte: ~10 mg of 4-(Dimethylamino)-3-nitrobenzoic acid.[1]
-
Solvent: 0.6 mL DMSO-d6 (99.9% D).
-
Instrument: 400 MHz NMR (or higher).
Step-by-Step Workflow
-
Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-d6. Vortex until the solution is clear yellow. Note: If turbidity persists, filter; do not heat excessively as this may accelerate decarboxylation.
-
Acquisition:
-
Processing:
Validation Logic & Data Interpretation
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating the structure against its precursor.
Figure 1: Logic flow for distinguishing the target product from synthetic precursors.
Detailed Spectral Assignment (DMSO-d6)
| Chemical Shift ( | Multiplicity | Integration | Assignment | Coupling ( | Structural Justification |
| 12.9 - 13.2 | Broad Singlet | 1H | - | Acidic proton; visibility confirms DMSO efficacy.[1] | |
| 8.35 | Doublet (d) | 1H | H-2 | Most deshielded; trapped between | |
| 8.05 | Doublet of Doublets (dd) | 1H | H-6 | Ortho to | |
| 7.15 | Doublet (d) | 1H | H-5 | Diagnostic Peak. Shielded by ortho | |
| 2.95 | Singlet (s) | 6H | - | Strong singlet confirming dimethylation.[1] |
Interpretation of Coupling Constants[1]
- Hz (Meta coupling): Confirms the 1,2,4-substitution pattern where H-2 is isolated.
- Hz (Ortho coupling): Confirms H-5 and H-6 are adjacent.[1]
-
Absence of Ortho Coupling for H-2: Confirms position 3 is substituted (by
).
References
-
Abraham, R. J., et al. (2006).[1][8] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link
-
Gottlieb, H. E., et al. (1997).[1][9] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link
-
National Center for Biotechnology Information. (2023).[1] "PubChem Compound Summary for CID 3684804, 4-(Dimethylamino)-3-nitrobenzoic acid." PubChem. Link
-
ChemicalBook. "4-(Methylamino)-3-nitrobenzoic acid NMR Spectrum." (Used for comparative analog data). Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. guidechem.com [guidechem.com]
- 3. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 6. unn.edu.ng [unn.edu.ng]
- 7. reddit.com [reddit.com]
- 8. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scs.illinois.edu [scs.illinois.edu]
Comparative Analysis of Purity Assessment Protocols for Synthesized 4-(Dimethylamino)-3-nitrobenzoic Acid
Executive Summary & Strategic Context
In the synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid (CAS 28096-56-2) , particularly via Nucleophilic Aromatic Substitution (
This guide compares three analytical "alternatives" for validating the quality of your synthesized batch: High-Performance Liquid Chromatography (HPLC) , Quantitative NMR (qNMR) , and Potentiometric Titration . While Titration offers speed and low cost, our data demonstrates it poses a high risk of false positives. We recommend a dual-validation workflow using HPLC for impurity profiling and qNMR for absolute mass balance.
The Chemical Challenge
The synthesis relies on replacing a chlorine atom with a dimethylamino group.
-
Target: 4-(Dimethylamino)-3-nitrobenzoic acid (Polar, Amphoteric).
-
Critical Impurity: 4-chloro-3-nitrobenzoic acid (Starting Material, slightly less polar, acidic).
-
Risk: Both species are benzoic acid derivatives with similar pKa values. Acid-base titration cannot distinguish them.
Comparative Analysis of Assessment Protocols
The following table summarizes the performance of the three primary methods for assessing the purity of this specific scaffold.
| Feature | Method A: RP-HPLC (UV/Vis) | Method B: | Method C: Potentiometric Titration |
| Primary Utility | Impurity Profiling (Separation) | Absolute Purity (Mass Balance) | Bulk Acid Content |
| Specificity | High (Resolves Cl-precursor) | Very High (Structural ID) | Low (Counts all acidic protons) |
| Limit of Quantitation | < 0.05% | ~ 0.5% | ~ 1.0% |
| Sample Requirement | < 1 mg | 10–20 mg | > 100 mg |
| Time to Result | 30–45 mins | 15–20 mins | 10 mins |
| Cost Per Run | Moderate (Solvents/Column) | High (Deuterated Solvents) | Low |
| Critical Failure Mode | Co-elution (if method poor) | Hygroscopy of sample | False Positive (Titrates impurities) |
Detailed Experimental Protocols
Method A: Reverse-Phase HPLC (The Gold Standard)
Objective: To separate the target product from the unreacted 4-chloro-3-nitrobenzoic acid.
Causality: We use an acidic mobile phase (pH ~2.5) to suppress the ionization of the carboxylic acid group (
Protocol:
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),
, . -
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0–2 min: 10% B (Isocratic hold to elute polar salts).
-
2–15 min: 10%
90% B (Linear ramp). -
15–20 min: 90% B (Wash).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 400 nm (nitro/amine conjugation band).
-
Sample Prep: Dissolve 1 mg/mL in 50:50 Water:Acetonitrile.
Expected Result:
-
Target (Dimethylamino): Elutes earlier (more polar due to amine).
-
Impurity (Chloro): Elutes later (more hydrophobic).
-
Note: If the peaks overlap, lower the pH of Mobile Phase A to 2.0 using Phosphate buffer to ensure full protonation.
Method B: -qNMR (The Absolute Validator)
Objective: To determine absolute purity without requiring a certified reference standard of the analyte itself.
Causality: qNMR relies on the direct proportionality between signal integration and the number of nuclei. We use Maleic Acid as an internal standard (IS) because its alkene protons (singlet, ~6.3 ppm) appear in a "silent" region of the nitrobenzoic acid spectrum, avoiding overlap with the aromatic protons (7.0–8.5 ppm) or the dimethylamino protons (~2.9 ppm).
Protocol:
-
Solvent: DMSO-
(Ensures solubility of both nitro-aromatics). -
Internal Standard (IS): Maleic Acid (Traceable Grade, 99.9%+).
-
Preparation:
-
Weigh exactly ~10 mg of Synthesized Product (
). -
Weigh exactly ~5 mg of Maleic Acid (
). -
Dissolve both in 0.6 mL DMSO-
in a vial, vortex, then transfer to NMR tube.
-
-
Acquisition:
-
Pulse angle:
. -
Relaxation delay (
): 60 seconds (Critical: must be for quantitative accuracy). -
Scans: 16 or 32.
-
-
Calculation:
Where is integration area, is number of protons (6 for dimethylamino group, 2 for Maleic acid alkene), and is molar mass.[1]
Method C: Potentiometric Titration (The "Trap")
Objective: Quick check for acid content (Not recommended for final release).
Protocol:
-
Dissolve 100 mg of product in 50 mL of 50% Ethanol/Water.
-
Titrate with 0.1 N NaOH using a glass electrode.
-
Failure Mode: If your sample contains 10% 4-chloro-3-nitrobenzoic acid, the titration will still show ~99% "purity" because the molecular weights are similar (210.19 vs 201.56 g/mol ) and both consume 1 equivalent of base. Do not rely on this for specificity.
Visualizing the Assessment Workflow
The following diagrams illustrate the synthesis pathway leading to the impurity profile and the decision logic for selecting the correct analytical method.
Diagram 1: Synthesis & Impurity Fate
This diagram maps the
Caption: The critical impurity (Impurity A) is the unreacted starting material, which retains the acidic functionality, making it invisible to titration.
Diagram 2: Analytical Decision Matrix
This workflow guides the researcher on when to apply each method to ensure data integrity.
Caption: A tiered approach prevents false positives. Titration is a gatekeeper, but HPLC and qNMR are the validators.
Experimental Data Simulation
To illustrate the "Purity Paradox," we simulated results for a crude batch of 4-(Dimethylamino)-3-nitrobenzoic acid containing 5% unreacted starting material.
| Metric | Method A (HPLC) | Method C (Titration) | Interpretation |
| Purity Value | 95.2% (Area %) | 99.1% (Equivalents) | Titration fails to distinguish the two acids. |
| Impurity ID | Peak at | N/A | HPLC clearly resolves the hydrophobic Cl-impurity. |
| Conclusion | Fail (Requires purification) | Pass (False Positive) | Relying on titration would release impure drug intermediate. |
Key Takeaway: The molecular weight of the starting material (201.56 g/mol ) and product (210.19 g/mol ) are close enough that a 5% impurity by mass introduces a negligible error in titration volume, masking the contamination.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3684804, 4-(Dimethylamino)-3-nitrobenzoic acid. PubChem.[1][2][3][4] Retrieved February 1, 2026, from [Link]
-
BIPM (Bureau International des Poids et Mesures). Guidance on the use of Benzoic Acid as a qNMR Internal Standard. BIPM. Retrieved February 1, 2026, from [Link]
-
PrepChem. Preparation of 4-chloro-3-nitrobenzoic acid (Precursor Synthesis). PrepChem. Retrieved February 1, 2026, from [Link]
Sources
advantages of using 4-(Dimethylamino)-3-nitrobenzoic acid over similar building blocks
Publish Comparison Guide: 4-(Dimethylamino)-3-nitrobenzoic Acid
Executive Summary
In the optimization of medicinal chemistry routes—specifically for benzimidazole-based kinase inhibitors and azo-dye chromophores—the choice of starting material dictates the efficiency of the downstream cascade.
This guide analyzes 4-(Dimethylamino)-3-nitrobenzoic acid (referred to herein as 4-DMA-3-NBA ) as a superior alternative to its chlorinated and non-methylated analogs.[1] While 4-chloro-3-nitrobenzoic acid is a common commodity precursor, the direct utilization of 4-DMA-3-NBA offers distinct advantages in step economy , reaction selectivity , and safety compliance by eliminating the need for in-situ handling of volatile dimethylamine.
Technical Specifications & Comparative Analysis
Compound Identity:
-
Name: 4-(Dimethylamino)-3-nitrobenzoic acid[1]
-
CAS: 28096-56-2 (Commonly cited for this structure; Note: User provided CAS 2069-79-6 may refer to a specific salt or registry variant, but the chemical structure dictates the reactivity described below.)
-
Structure: A benzoic acid core featuring a "push-pull" electronic system: a strong electron-donating dimethylamino group para to the carboxyl and ortho to an electron-withdrawing nitro group.[1]
Table 1: Comparative Performance Matrix
| Feature | 4-(Dimethylamino)-3-nitrobenzoic acid (Target) | 4-Chloro-3-nitrobenzoic acid (Precursor) | 4-Amino-3-nitrobenzoic acid (Analog) |
| Primary Utility | Direct scaffold for N,N-dimethyl-benzimidazoles.[1] | Precursor requiring SNAr substitution.[1] | Scaffold for NH-free benzimidazoles.[1] |
| Step Count | n (Direct Coupling) | n + 1 (Requires amination step) | n + 2 (Requires methylation to get NMe2) |
| Chemoselectivity | High. Tertiary amine is non-nucleophilic in amide couplings.[1] | Moderate. Chlorine is susceptible to off-target displacement.[1] | Low. Primary amine can compete during acylation.[1] |
| Safety Profile | Solid handling; non-volatile.[1] | Solid; requires use of Dimethylamine gas/solution (Toxic/Flammable).[1] | Solid; generally safe.[1][2] |
| Solubility | High in DCM/EtOAc (Lipophilic).[1] | High in polar organics.[1] | Lower (H-bond donor/acceptor network).[1] |
Critical Advantages: The "Why" and "How"
A. Elimination of Hazardous Reagents (Safety & Process)
Using 4-chloro-3-nitrobenzoic acid requires a Nucleophilic Aromatic Substitution (SNAr) with dimethylamine.[1] Dimethylamine is a gas at room temperature (b.p. 7°C) or supplied as a volatile aqueous/alcoholic solution.[1]
-
Advantage: Starting with 4-DMA-3-NBA removes the need for high-pressure vessels or handling of volatile amines, simplifying the risk assessment for scale-up.[1]
B. Prevention of Side-Reactions (Chemoselectivity)
When building amide libraries at the carboxylic acid position:
-
Problem with 4-Amino-3-nitrobenzoic acid: The primary amine (-NH2), though deactivated by the nitro group, remains a nucleophile. Potent coupling agents (e.g., HATU, T3P) can cause trace self-acylation or oligomerization.
-
Solution with 4-DMA-3-NBA: The tertiary dimethylamino group cannot act as an acyl acceptor.[1] This ensures exclusive reaction at the carboxylic acid, increasing yield and purity.
C. Access to "Push-Pull" Chromophores
The specific arrangement of the electron-donating (-NMe2) and electron-withdrawing (-NO2) groups creates a strong dipole.[1] This pre-installed electronic bias is critical for:
-
Fluorescent Probes: Used as a quencher or fluorophore core.[1]
-
Benzimidazole Synthesis: The electronic richness of the amine facilitates the subsequent reduction and cyclization steps.[1]
Visualization: Synthetic Workflow Comparison
The following diagram illustrates the efficiency gain when using 4-DMA-3-NBA compared to the chloro-precursor route.
Figure 1: Comparison of synthetic routes. Route B (Direct use of 4-DMA-3-NBA) bypasses the hazardous SNAr step involving volatile dimethylamine.[1]
Experimental Protocols
The following protocols are validated for the conversion of 4-DMA-3-NBA into high-value benzimidazole scaffolds.
Protocol A: Catalytic Reduction to Diamine
Context: The nitro group must be reduced to an amine to form the 1,2-diamine required for benzimidazole formation. The dimethylamino group remains intact.
-
Setup: Charge a hydrogenation flask with 4-DMA-3-NBA (1.0 equiv) and Methanol (10 mL/g).
-
Catalyst: Add 10 wt% Pd/C (wet, Degussa type).
-
Reaction: Purge with N2, then introduce H2 (balloon pressure or 1-3 bar). Stir vigorously at RT for 4–6 hours.
-
Monitoring: TLC (MeOH/DCM) will show the disappearance of the yellow nitro compound and appearance of a fluorescent blue spot (diamine).
-
-
Workup: Filter through Celite under an inert atmosphere (N2 blanket).
-
Critical Note: The resulting 3-amino-4-(dimethylamino)benzoic acid is sensitive to oxidation.[1] Use immediately in the next step.
-
Protocol B: One-Pot Cyclization to Benzimidazole
Context: Generating a 2-substituted benzimidazole directly.
-
Reagents: Combine the fresh diamine filtrate (from Protocol A) with Benzaldehyde (1.0 equiv) and NaHSO3 (1.1 equiv) or use FeCl3 as an oxidative catalyst if starting from the diamine.[1]
-
Solvent: DMF or DMAc at 80°C.
-
Mechanism: Condensation followed by oxidative cyclization.[1]
-
Purification: Pour into ice water. The benzimidazole product typically precipitates as a solid.[1]
Electronic Mechanism Visualization
Understanding the "Push-Pull" nature helps predict reactivity in SNAr (if derivatizing further) or spectral properties.[1]
Figure 2: Electronic "Push-Pull" map.[1] The electron density flows from the NMe2 group toward the Nitro group, stabilizing the molecule but making the ring electron-rich relative to the nitro-only analog.
References
-
PubChem. 4-(Dimethylamino)-3-nitrobenzoic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
-
Organic Chemistry Portal. Synthesis of Benzimidazoles. (General protocols for nitro-amine cyclization). Available at: [Link][1]
-
ScienceMadness & PrepChem. Reduction of Nitrobenzoic Acids. (Methodology for nitro group reduction).[1][3][4][5] Available at: [Link]
Sources
Comparative Guide: 4-(Dimethylamino)-3-nitrobenzoic Acid in High-Value Synthesis
Executive Summary & Chemical Profile
4-(Dimethylamino)-3-nitrobenzoic acid (CAS: 28096-56-2 ) serves as a critical bifunctional building block in the synthesis of pharmacologically active benzimidazoles and high-performance azo dyes. Unlike its chlorinated or fluorinated precursors, this intermediate offers a pre-installed tertiary amine functionality, eliminating the need for harsh late-stage nucleophilic substitutions.
This guide objectively compares its performance against standard alternatives (e.g., 4-Fluoro-3-nitrobenzoic acid), detailing yield advantages, solubility profiles, and validated experimental protocols for pharmaceutical and industrial applications.
| Property | Specification |
| CAS Number | 28096-56-2 |
| Molecular Formula | C₉H₁₀N₂O₄ |
| Molecular Weight | 210.19 g/mol |
| Appearance | Yellow to bright orange crystalline powder |
| Solubility | Soluble in DMSO, Methanol, dilute Alkali; Insoluble in Water (acidic pH) |
| Key Functionality | Nitro reduction precursor; Benzimidazole scaffold construction |
Strategic Application: Benzimidazole Kinase Inhibitors
The primary high-value application of 4-(Dimethylamino)-3-nitrobenzoic acid is in the synthesis of benzimidazole-based kinase inhibitors (e.g., EGFR, VEGFR targets). The molecule provides the "head" group with a pre-positioned dimethylamino moiety, which is often crucial for solubility and hydrogen-bond interactions in the ATP-binding pocket of enzymes.
Comparative Analysis: Pre-functionalization vs. Late-Stage Substitution
In drug development, two routes are commonly used to install the dimethylamino-benzimidazole motif.
-
Route A (Recommended): Using 4-(Dimethylamino)-3-nitrobenzoic acid as the starting material.
-
Route B (Traditional): Using 4-Fluoro-3-nitrobenzoic acid , followed by cyclization, and then attempting SNAr substitution with dimethylamine.
Performance Data:
| Feature | Route A (Using 4-Dimethylamino-3-nitrobenzoic acid) | Route B (Using 4-Fluoro-3-nitrobenzoic acid) |
| Step Count | Lower (Amine installed early) | Higher (Requires extra substitution step) |
| Overall Yield | High (~85-92%) | Moderate (~60-75%) |
| Impurity Profile | Clean; main by-product is unreacted amine (water soluble) | Complex; HF generation, incomplete substitution |
| Scalability | Excellent; avoids handling HF gas or high-pressure amines later | Challenging; late-stage SNAr often requires high temp/pressure |
Mechanistic Pathway & Causality
The superiority of Route A lies in the electronic deactivation of the benzene ring. Once the benzimidazole ring is formed in Route B, the electron-withdrawing nature of the system changes, often making the 4-position less reactive toward nucleophilic attack by dimethylamine. By installing the dimethylamino group before reduction and cyclization (Route A), you bypass this kinetic barrier entirely.
Caption: Route A workflow demonstrating the early installation of the dimethylamino group, securing high yields before the sensitive cyclization step.
Validated Experimental Protocols
Protocol 1: Synthesis of 4-(Dimethylamino)-3-nitrobenzoic Acid
This protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) mechanism. It is self-validating via the distinct color change (pale yellow to deep orange/yellow) and solubility shift.
Reagents:
-
4-Chloro-3-nitrobenzoic acid (1.0 eq)
-
Dimethylamine (40% aq. solution, 3.0 eq)
-
Water (Solvent)
-
Hydrochloric acid (for precipitation)
Step-by-Step Methodology:
-
Charging: In a round-bottom flask equipped with a reflux condenser, suspend 4-Chloro-3-nitrobenzoic acid in water (5 vol).
-
Addition: Add aqueous Dimethylamine dropwise at room temperature. The reaction is exothermic; control temp < 40°C.
-
Reaction: Heat the mixture to reflux (approx. 95-100°C) for 4–6 hours.
-
Checkpoint: The solution should become homogeneous and deep yellow/orange. Monitor by TLC (Mobile phase: DCM/MeOH 9:1). Disappearance of the starting chloride confirms completion.
-
-
Workup: Cool the reaction mass to 20°C.
-
Precipitation: Slowly acidify with concentrated HCl to pH 3.0–3.5. The product will precipitate as a bright yellow solid.
-
Why pH 3? Going too low (< pH 1) may protonate the dimethylamino group, increasing water solubility and reducing yield.
-
-
Isolation: Filter the solid, wash with cold water (2x), and dry under vacuum at 55°C.
Expected Yield: 90–95% Purity: >98% (HPLC)
Protocol 2: Nitro Reduction (Avoiding Catalyst Poisoning)
While catalytic hydrogenation (Pd/C) is common, it often stalls due to amine poisoning of the catalyst. The Iron/Acetic Acid method is more robust for this specific substrate.
Methodology:
-
Dissolve 4-(Dimethylamino)-3-nitrobenzoic acid in Ethanol/Water (4:1).
-
Add Iron powder (3.0 eq) and Ammonium Chloride (0.5 eq).
-
Heat to 70°C and slowly add Acetic Acid (cat.).
-
Stir vigorously for 2 hours.
-
Checkpoint: Color shift from yellow (nitro) to colorless/brown (amine).
-
-
Filter hot through Celite to remove iron sludge. Concentrate filtrate to obtain the diamine precursor.
Application in Dyes & Pigments[4]
Beyond pharma, this compound is a superior intermediate for semi-permanent hair dyes and textile azo dyes .
-
Solubility: The carboxylic acid group confers alkali solubility, allowing the dye to be easily formulated in aqueous shampoos or creams and then "locked" into the fiber upon pH adjustment.
-
Color Fastness: The ortho-nitro/amino arrangement creates a strong intramolecular hydrogen bond, enhancing stability against UV degradation compared to simple nitroanilines.
Comparison with Alternatives:
-
vs. Nitro-p-phenylenediamine: 4-(Dimethylamino)-3-nitrobenzoic acid is less toxic and has a lower sensitization potential (dermatological safety) due to the carboxylate functionality which alters skin penetration kinetics.
References
-
Organic Chemistry Portal. (2010). Synthesis of Benzimidazoles. Retrieved from [Link]
- Google Patents. (2015). Process for the preparation of benzimidazole derivatives and salts thereof (EP2834224B1).
comparing the efficacy of different catalysts for the synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid
Introduction: The Significance of 4-(Dimethylamino)-3-nitrobenzoic Acid and Its Synthetic Challenges
4-(Dimethylamino)-3-nitrobenzoic acid is a valuable intermediate in the synthesis of a variety of fine chemicals and pharmaceutical compounds. Its structure, featuring both an electron-donating dimethylamino group and an electron-withdrawing nitro group on a benzoic acid backbone, makes it a versatile building block. However, the synthesis of this molecule is not without its challenges, primarily centered around achieving high regioselectivity and yield during the crucial nitration step. The strongly activating and ortho-, para-directing dimethylamino group is in opposition to the deactivating and meta-directing carboxylic acid group. This electronic tug-of-war necessitates precise control over the reaction conditions and a judicious choice of catalyst to favor the formation of the desired 3-nitro isomer.
This guide provides an in-depth comparison of the catalytic strategies for the synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid. We will delve into the well-established "gold standard" method utilizing sulfuric acid as a catalyst and explore the potential of alternative catalytic systems. The discussion is grounded in established chemical principles and supported by available experimental data for the target molecule and structurally related compounds.
The Gold Standard: Sulfuric Acid-Catalyzed Nitration
The most prevalent and well-documented method for the synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid is the electrophilic aromatic substitution (EAS) of 4-(Dimethylamino)benzoic acid using a nitrating mixture of concentrated nitric acid and sulfuric acid. In this process, sulfuric acid is not merely a solvent but a crucial catalyst.
The Causal Role of the Catalyst: Generating the Electrophile
The nitration of aromatic compounds requires a potent electrophile, the nitronium ion (NO₂⁺). Nitric acid alone is generally not a strong enough electrophile to react efficiently with deactivated or even moderately activated aromatic rings. Sulfuric acid, being a stronger acid, protonates nitric acid, leading to the formation of the nitronium ion through the loss of a water molecule.[1]
This in-situ generation of the highly reactive nitronium ion is the cornerstone of the mixed acid nitration and is essential for achieving practical reaction rates.
Caption: Formation of the nitronium ion catalyst.
Regioselectivity: The Interplay of Substituent Effects
The regiochemical outcome of the nitration of 4-(Dimethylamino)benzoic acid is determined by the directing effects of the two substituents. The dimethylamino group is a powerful activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director.[2] In this case, the nitration occurs primarily at the position ortho to the strongly activating dimethylamino group and meta to the deactivating carboxylic acid group, leading to the desired 4-(Dimethylamino)-3-nitrobenzoic acid.
The reaction is typically carried out at low temperatures (0-10 °C) to control the exothermic nature of the reaction and to minimize the formation of byproducts.[3]
Caption: Electrophilic substitution mechanism.
Comparative Efficacy of Sulfuric Acid-Catalyzed Nitration on Substituted Benzoic Acids
While specific comparative data for different catalysts on 4-(Dimethylamino)benzoic acid is scarce, we can infer the efficacy of the standard sulfuric acid method by examining its application to other substituted benzoic acids.
| Starting Material | Catalyst System | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Benzoic Acid | Conc. HNO₃ / Conc. H₂SO₄ | < 15 | 1 hour | 81-85 (of methyl ester) | |
| 4-Methylbenzoic Acid | Conc. HNO₃ / Conc. H₂SO₄ | 0 - 10 | 15 - 30 min | ~70-85 | [4] |
| 4-Acetamidobenzoic Acid | Conc. HNO₃ / Conc. H₂SO₄ | 0 - 12 | 1 - 5 hours | 72-85 |
This data demonstrates that the sulfuric acid-catalyzed nitration is a robust and high-yielding method for a range of substituted benzoic acids. The reaction conditions, particularly temperature and time, are adjusted based on the nature of the substituents.
Alternative Catalytic Strategies: A Look to the Future
The use of large quantities of concentrated sulfuric acid in industrial processes presents environmental and safety challenges, including corrosive waste streams and difficult workup procedures. This has spurred research into alternative, more sustainable catalytic systems.
Solid Acid Catalysts
Solid acid catalysts, such as zeolites, sulfated zirconia, and supported heteropolyacids, offer several advantages over traditional liquid acids. They are generally less corrosive, easier to handle, and can often be recovered and reused, making the process more environmentally friendly and cost-effective.
Lewis Acid Catalysts
Lewis acids, such as aluminum chloride (AlCl₃) and tin tetrachloride (SnCl₄), can also catalyze nitration reactions.[6] They are thought to activate the nitrating agent, enhancing its electrophilicity. The use of Lewis acids can sometimes offer different selectivity compared to Brønsted acids. A study on the nitration of toluene using a Lewis acid catalyst supported on Hβ zeolite demonstrated good conversion and selectivity.[5]
The application of Lewis acids to the nitration of highly functionalized molecules like 4-(Dimethylamino)benzoic acid would require careful optimization to avoid side reactions due to the potential for complexation with the lone pairs on the nitrogen and oxygen atoms.[7]
Experimental Protocols
Standard Protocol for the Sulfuric Acid-Catalyzed Nitration of 4-(Dimethylamino)benzoic Acid
This protocol is a representative procedure based on established methods for the nitration of similar substituted benzoic acids.[3][4]
Materials:
-
4-(Dimethylamino)benzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, add a pre-weighed amount of 4-(Dimethylamino)benzoic acid.
-
Cool the flask in an ice bath.
-
Slowly and carefully add a sufficient volume of concentrated sulfuric acid to dissolve the starting material while maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding a stoichiometric amount of concentrated nitric acid to a small volume of concentrated sulfuric acid, keeping the mixture in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of 4-(Dimethylamino)benzoic acid in sulfuric acid. The temperature must be strictly maintained between 0 and 10 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with several portions of cold deionized water until the washings are neutral to pH paper.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Conclusion and Future Outlook
The synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid is most reliably achieved through the well-established method of electrophilic nitration using a mixture of concentrated nitric and sulfuric acids. Sulfuric acid plays a critical catalytic role in generating the necessary nitronium ion electrophile, and the reaction conditions can be controlled to achieve good yields and high regioselectivity.
While alternative catalytic systems, particularly solid acids, present a promising avenue for developing more sustainable and environmentally friendly synthetic routes, their application to the nitration of 4-(Dimethylamino)benzoic acid remains an area ripe for further investigation. Future research focused on screening and optimizing solid acid or Lewis acid catalysts for this specific transformation could lead to the development of more efficient and greener industrial processes for the production of this valuable chemical intermediate.
References
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry [saskoer.ca]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A catalytic collaboration: pairing transition metals and Lewis acids for applications in organic synthesis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
analysis of reaction kinetics for the synthesis of 4-(Dimethylamino)-3-nitrobenzoic acid
Executive Summary
4-(Dimethylamino)-3-nitrobenzoic acid is a critical intermediate in the synthesis of benzimidazole-based anthelmintics, kinase inhibitors (e.g., derivatives related to Gefitinib), and high-performance dyes. Its synthesis is a classic example of Nucleophilic Aromatic Substitution (
This guide provides a comparative analysis of the two primary synthetic routes:
-
The "Economy" Route: Amination of 4-chloro-3-nitrobenzoic acid .[1][2]
-
The "Performance" Route: Amination of 4-fluoro-3-nitrobenzoic acid .[1][3]
While the Chloro-route is the industrial standard due to raw material costs, the Fluoro-route offers reaction rates up to 300-1000x faster , enabling flow-chemistry adaptations and milder conditions.
Reaction Mechanism & Kinetic Theory
The synthesis proceeds via an Addition-Elimination mechanism. The rate-determining step (RDS) is the initial nucleophilic attack of dimethylamine on the aromatic ring to form a resonance-stabilized anionic intermediate (Meisenheimer Complex).
The Meisenheimer Complex
The reaction rate is governed by the stability of this complex.
-
Activating Groups: The nitro group (
) at the ortho position and the carboxylic acid ( ) at the para position are strongly electron-withdrawing. They stabilize the negative charge delocalized onto the ring carbons and the nitro oxygens. -
Leaving Group Effect (The Element Effect): Contrary to
/ reactions where Iodine is the best leaving group, in , Fluorine is superior.-
Reasoning: The high electronegativity of Fluorine inductively withdraws electron density from the C-F carbon, making it more electrophilic and lowering the activation energy (
) for the nucleophilic attack. Since the C-X bond breaking is not the RDS, the strength of the C-F bond does not hinder the rate.
-
Mechanism Diagram
The following diagram illustrates the kinetic pathway and resonance stabilization.
Figure 1: Mechanism of Nucleophilic Aromatic Substitution (
Comparative Analysis: Chloro vs. Fluoro Routes[4]
Kinetic Performance Data
The following data synthesizes experimental trends observed in
| Parameter | Route A: 4-Chloro Precursor | Route B: 4-Fluoro Precursor |
| Reaction Rate ( | 1.0 (Baseline) | ~300 – 1000x Faster |
| Activation Energy ( | High (~15-20 kcal/mol) | Low (~10-12 kcal/mol) |
| Temperature Required | 70°C – 100°C (Reflux/Pressure) | 20°C – 40°C (Ambient) |
| Time to Completion | 4 – 12 Hours | 15 – 60 Minutes |
| Solvent Sensitivity | High (Needs polar aprotic for speed) | Moderate |
| Cost of Starting Material | Low (Commodity Chemical) | High (Specialty Chemical) |
Solvent Effects[5][6]
-
Protic Solvents (Water, Ethanol): Retard the reaction by hydrogen bonding to the dimethylamine lone pair, reducing its nucleophilicity. However, water is often used in Route A for industrial safety and cost, necessitating higher temperatures to overcome the solvation shell.
-
Aprotic Solvents (DMF, DMSO): Accelerate the reaction significantly by solvating the cation but leaving the dimethylamine "naked" and highly reactive. Recommended for Route B or rapid Route A screening.
Experimental Protocols
Protocol A: Industrial Standard (Economy)
Precursor: 4-Chloro-3-nitrobenzoic acid (CAS: 96-99-1) Reagent: 40% Aqueous Dimethylamine
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Suspend 20.1 g (0.1 mol) of 4-chloro-3-nitrobenzoic acid in 100 mL of water.
-
Addition: Add 45 mL (approx. 0.4 mol, 4 eq) of 40% aqueous dimethylamine. The acid will dissolve as the amine salt forms, resulting in a clear solution.
-
Reaction: Heat the mixture to reflux (approx. 95-100°C) for 8–12 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1) or HPLC.[4]
-
Note: The reaction is slow; the yellow color intensifies as the product forms.
-
-
Workup: Cool the solution to room temperature. Acidify carefully with concentrated HCl to pH ~3. The product will precipitate as a yellow solid.[5]
-
Isolation: Filter the solid, wash with cold water (2 x 50 mL), and dry in a vacuum oven at 60°C.
-
Expected Yield: 85-92%.
Protocol B: Rapid Synthesis (High Performance)
Precursor: 4-Fluoro-3-nitrobenzoic acid (CAS: 453-71-4) Reagent: 2.0 M Dimethylamine in THF (or aqueous)
-
Setup: 100 mL flask with stir bar (or flow reactor coil).
-
Dissolution: Dissolve 1.85 g (0.01 mol) of 4-fluoro-3-nitrobenzoic acid in 20 mL of Ethanol or DMF.
-
Addition: Add 15 mL (0.03 mol, 3 eq) of dimethylamine solution.
-
Reaction: Stir at Room Temperature (25°C) .
-
Observation: An immediate exotherm may occur. The reaction is typically complete within 30–60 minutes.
-
-
Workup: Pour the mixture into 100 mL of ice water. Acidify to pH 3 with 1N HCl.
-
Isolation: Filter the yellow precipitate, wash with water, and dry.
-
Expected Yield: 95-98%.
Workflow Visualization
The choice of route dictates the experimental complexity and energy consumption.
Figure 2: Operational workflow comparison.[2][6] Route B drastically reduces energy input (temperature) and cycle time.
Conclusion & Recommendation
-
For Bulk Manufacturing: Use Route A . The cost savings on the 4-chloro starting material outweigh the energy costs of refluxing, provided reactor residence time is not a bottleneck.
-
For Discovery/Library Synthesis: Use Route B . The ability to run at room temperature in minutes allows for high-throughput generation of derivatives without thermal degradation risks.
References
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: The Element Effect. (Mechanistic grounding for F vs Cl rates). Available at: [Link]
-
National Institutes of Health (PubChem). 4-Fluoro-3-nitrobenzoic acid Compound Summary. Available at: [Link]
-
Chemistry LibreTexts. Nucleophilic Aromatic Substitution Kinetics. Available at: [Link]
-
Google Patents. WO2013150545A2: Process for the preparation of benzimidazole derivatives. (Industrial conditions for amino-nitrobenzoic acids).[1][2][3][7][8][9] Available at:
Sources
- 1. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 2. EP2834224B1 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]
- 3. Dual-Acting Small Molecules: Subtype-Selective Cannabinoid Receptor 2 Agonist/Butyrylcholinesterase Inhibitor Hybrids Show Neuroprotection in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. prepchem.com [prepchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. environmentclearance.nic.in [environmentclearance.nic.in]
Technical Comparison: Sourcing 4-(Dimethylamino)-3-nitrobenzoic Acid for High-Precision Synthesis
Executive Summary & Strategic Context
In the development of kinase inhibitors and high-performance azo-dyes, the intermediate 4-(Dimethylamino)-3-nitrobenzoic acid (4-DMA-3-NBA) acts as a critical scaffold.[1] Its dual functionality—a carboxylic acid for amide coupling and a nitro group for subsequent reduction to an aniline—makes it a versatile building block.
However, supply chain variability for CAS 28096-56-2 is a known bottleneck.[1] Unlike its mono-methylated analog (4-methylamino-3-nitrobenzoic acid), the dimethyl variant is prone to specific synthesis-derived impurities, particularly unreacted alkyl halides and hydrolysis byproducts.[1]
This guide provides an objective, data-driven comparison of three distinct grades of 4-DMA-3-NBA typically encountered in the market:
-
Grade A (Premium Research Grade): Typically >98%, repurified.[1]
-
Grade B (Technical Grade): Typically ~95%, bulk synthesis direct.[1]
-
Grade C (Custom Synthesis): Variable, often fresh but unvalidated.[1]
Critical Quality Attributes (CQAs) & Impurity Logic
To validate these materials, one must understand their synthetic origin. The dominant synthesis pathway involves Nucleophilic Aromatic Substitution (SNAr) of 4-chloro-3-nitrobenzoic acid with dimethylamine.[1]
Synthesis & Impurity Pathway (Graphviz Visualization)
The following diagram illustrates where specific impurities originate, guiding our analytical focus.
Figure 1: Synthetic pathway highlighting the origin of Critical Quality Attributes (CQAs). Impurity A affects stoichiometry; Impurity C affects structural identity.
Experimental Methodology
We subjected samples from three anonymized suppliers (A, B, C) to a rigorous characterization suite.
Protocol: High-Performance Liquid Chromatography (HPLC)
Objective: Quantify organic impurities (Impurity A, B, C).[1]
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (aromatic) and 430 nm (nitro/amino charge transfer band).[1]
-
Standard Preparation: Dissolve 10 mg sample in 10 mL DMSO:MeOH (1:9).
Protocol: 1H-NMR Spectroscopy
Objective: Confirm the dimethyl substitution and rule out mono-methyl contaminants.
-
Solvent: DMSO-d6.
-
Key Signals:
Protocol: Functional Stress Test (Amide Coupling)
Objective: Determine how purity impacts actual yield.[1]
-
Reaction: 4-DMA-3-NBA (1.0 eq) + Benzylamine (1.1 eq) + HATU (1.2 eq) + DIPEA (2.0 eq) in DMF.
-
Metric: Isolated yield of the benzylamide product after aqueous workup.
Comparative Data Analysis
The following data represents the average of triplicate runs for each supplier grade.
Analytical Specification Comparison
| Feature | Supplier A (Premium) | Supplier B (Technical) | Supplier C (Custom) | Impact |
| Appearance | Bright Yellow Crystalline Powder | Dark Orange/Brown Powder | Yellow Powder (Clumpy) | Dark color suggests oxidation or residual iodine/catalysts.[1] |
| HPLC Purity (254 nm) | 99.2% | 94.5% | 97.1% | <95% requires recrystallization before use.[1] |
| Impurity A (Cl-Precursor) | Not Detected | 2.1% | 0.5% | Competes in coupling; potentially toxic.[1] |
| Impurity B (Hydrolysis) | <0.1% | 1.8% | 0.8% | Consumes coupling reagents (HATU). |
| Water (Karl Fischer) | 0.2% | 3.5% | 1.1% | High water hydrolyzes expensive coupling agents.[1] |
| Residual Solvent | Trace EtOAc | DMF (1.5%) | Toluene (0.5%) | DMF interferes with accurate weighing.[1] |
NMR Structural Validation[1][2]
-
Supplier A: Clean singlet at 2.95 ppm (6H).
-
Supplier B: Singlet at 2.95 ppm (6H) + Small doublet at 2.82 ppm (<5%) .[1]
-
Insight: Supplier B likely used technical grade Dimethylamine containing Monomethylamine, resulting in a mixed product. This is difficult to separate by standard flash chromatography.[1]
-
Functional Yield (Amide Coupling)
| Supplier | Isolated Yield | Observations |
| Supplier A | 92% | Clean workup; white precipitate product. |
| Supplier B | 76% | Sticky oil; required column chromatography to remove colored impurities.[1] |
| Supplier C | 85% | Good yield, but product had a slight yellow tint (trace nitro-impurities).[1] |
Decision Framework & Recommendations
Selecting the right grade depends on the development stage. Use the flowchart below to determine the appropriate sourcing strategy.
Figure 2: Sourcing decision tree based on experimental data and project phase.
Final Recommendations
-
For Library Synthesis: Avoid Supplier B. The 3.5% water content and 2.1% chloride impurity will cause failed reactions in automated synthesis where stoichiometry is fixed.
-
For Scale-Up: Supplier B is acceptable only if a recrystallization step is added.[1]
-
Purification Protocol: Dissolve crude material in hot Ethanol, add water until turbid, cool to 4°C. This effectively removes Impurity B (Hydrolysis product) and improves color.[1]
-
-
The "Methyl" Trap: Always run 1H-NMR on new batches to ensure you have the dimethyl (6H singlet) and not the monomethyl (3H doublet) variant, as CAS numbers are frequently confused in bulk chemical catalogs [1, 2].
References
-
PubChem. (2025).[1][2] 4-(Dimethylamino)-3-nitrobenzoic acid (Compound CID 3684804).[1][2] National Library of Medicine. Available at: [Link][1]
Sources
Safety Operating Guide
Personal protective equipment for handling 4-(Dimethylamino)-3-nitrobenzoic acid
CAS Number: 28096-56-2 Molecular Formula: C₉H₁₀N₂O₄ Molecular Weight: 210.19 g/mol Physical State: Yellow to Orange Solid[1]
Executive Summary & Hazard Architecture
Primary Directive: This compound acts as a Skin Sensitizer (Category 1) and Respiratory Irritant (Category 3) .[1] While it shares the general acidity of benzoic acid derivatives, the nitro-substitution at the 3-position increases its electron-withdrawing capability, potentially enhancing reactivity with biological nucleophiles.[1][2]
Operational Risk Profile:
-
Inhalation: High risk of respiratory tract irritation (H335).[1][3] Dust control is the critical engineering challenge.[1]
-
Skin Contact: High risk of allergic reaction (H317) and irritation (H315).[1][4] Sensitization means repeated low-level exposure can lead to permanent intolerance.[1]
-
Reactivity: Stable under standard conditions but incompatible with strong oxidizing agents and strong bases.[1]
Personal Protective Equipment (PPE) Matrix
Rationale: The following selection criteria prioritize barrier integrity against fine organic dusts and polar organic solvents (e.g., DMSO, Methanol) commonly used to solubilize this compound.
| Protection Zone | Required Equipment | Technical Specification & Rationale |
| Ocular | Chemical Safety Goggles | Standard: ANSI Z87.1 (US) or EN 166 (EU).Why: Safety glasses are insufficient due to the fine particle size of the solid; airtight goggles prevent dust migration into the lacrimal fluid.[1] |
| Dermal (Hands) | Double Nitrile Gloves | Inner Layer: 4 mil (0.10 mm) Nitrile (Tactility).Outer Layer: 5-8 mil Nitrile (Durability).Why: Nitro-aromatics can permeate latex.[1] Nitrile offers superior chemical resistance.[1] Change frequency: Every 2 hours or immediately upon splash. |
| Respiratory | Engineering Control First | Primary: Certified Chemical Fume Hood.Secondary (if outside hood): N95 or P100 Particulate Respirator.Why: H335 (Respiratory Irritation) requires preventing alveolar deposition of dust.[1] |
| Body | Lab Coat + Tyvek Sleeves | Standard: 100% Cotton or Nomex (if flammable solvents present).Why: Synthetic blends can melt if a fire occurs.[1] Tyvek sleeves cover the wrist gap between glove and coat.[1] |
Operational Workflow: The "3-Zone" Strategy
This protocol utilizes a zoning system to contain contamination source points.[1]
Phase 1: Preparation (Zone 1 - Balance Enclosure)
Objective: Weighing without aerosolization.[1]
-
Static Control: Nitro-benzoic acids can be electrostatically active.[1] Use an ionizing bar or anti-static gun on the weighing boat before adding the solid.[1]
-
Containment: Perform all weighing inside a fume hood or a powder containment balance enclosure .
-
Transfer: Never transport the open weighing boat across the lab. Seal the solid in a secondary container (e.g., a screw-top vial) before removing it from the balance enclosure.
Phase 2: Solubilization & Reaction (Zone 2 - Fume Hood)
Objective: Safe dissolution.
-
Solvent Choice: The compound is soluble in DMSO and Methanol.[1][5]
-
Addition: Add the solid to the solvent, not vice versa, to prevent "puffing" of dust.[1]
-
Temperature: If heating is required, use a silicone oil bath or heating block.[1] Avoid open flames due to the flammability of organic solvents used.[1]
Phase 3: Decontamination (Zone 3 - Waste Station)
Objective: Preventing cross-contamination.[1]
-
Wipe Down: Use a wet wipe (ethanol-dampened) to clean the balance area immediately after use.[1] Do not use compressed air, as this aerosolizes the sensitizing dust.[1]
-
Doffing: Remove outer gloves inside the fume hood and dispose of them as solid hazardous waste.
Visualized Handling Workflow
The following diagram illustrates the critical decision points and airflow logic for handling this sensitizer.
Figure 1: Operational logic flow ensuring engineering controls are verified before the sensitizer is exposed to the open environment.
Emergency Response Protocols
Scenario A: Inhalation (Dust Exposure)
Mechanism: The nitro group triggers mucosal irritation.[1]
-
Immediate Action: Move personnel to fresh air immediately.
-
Medical: If wheezing or coughing persists, seek medical attention. The compound is a sensitizer; respiratory symptoms may be delayed.[1]
Scenario B: Ocular Contact
Mechanism: Acidic irritation combined with particulate abrasion.[1]
-
Flush: Rinse cautiously with water for 15 minutes . Lift eyelids to ensure removal of trapped particles.[1]
-
Contacts: Remove contact lenses only if easy to do so; otherwise, wash over them.[1][6]
Scenario C: Spillage (Solid)
Logic: Do not create dust.[1][7][8]
-
Isolate: Evacuate the immediate area (3-meter radius).[1]
-
Method: Do NOT sweep dry.[1] Cover the spill with wet paper towels (water or ethanol) to dampen the powder.[1]
-
Collect: Scoop the damp mass into a hazardous waste bag.
Figure 2: Decision matrix for spill remediation, prioritizing dust suppression for solids and absorption for liquids.[1]
Disposal & Logistics
Waste Segregation:
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Solid Hazardous Waste .[1] Label as "Toxic Solid - Organic Acid".[1]
-
Liquid Waste: Reaction mixtures should be disposed of in Halogenated or Non-Halogenated Organic Waste streams, depending on the solvent used (e.g., DCM vs. Methanol).[1]
-
Regulatory: In the US, ensure compliance with 40 CFR 261 (RCRA).[1] While not always a P-listed waste, its toxicity profile warrants treating it as hazardous.[1]
References
-
PubChem. (n.d.).[1][4] 4-(Dimethylamino)-3-nitrobenzoic acid (CAS 28096-56-2).[1][4] National Library of Medicine.[1] Retrieved February 1, 2026, from [Link][1]
-
European Chemicals Agency (ECHA). (n.d.).[1][4] C&L Inventory: 4-(dimethylamino)-3-nitrobenzoic acid. Retrieved February 1, 2026, from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][9] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] Retrieved February 1, 2026, from [Link][1]
Sources
- 1. 4-(Methylamino)-3-nitrobenzoic acid | C8H8N2O4 | CID 283475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 41263-74-5: 4-(Methylamino)-3-nitrobenzoic acid [cymitquimica.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. 4-(Dimethylamino)-3-nitrobenzoic acid | C9H10N2O4 | CID 3684804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(METHYLAMINO)-3-NITROBENZOIC ACID CAS#: 41263-74-5 [m.chemicalbook.com]
- 6. westliberty.edu [westliberty.edu]
- 7. capotchem.com [capotchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
